(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine
Description
BenchChem offers high-quality (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-amino-2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWWOOCNIXIIJO-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine
(R)- -Methyl-4-(trifluoromethoxy)phenylalanine: A Physicochemical & Synthetic Guide
Executive Summary
(R)-
-
Conformational Control: The quaternary
-carbon restricts backbone dihedral angles ( ), stabilizing helical conformations (particularly -helices) in peptides.[1] -
Bioisosterism: The
group acts as a "super-lipophilic" bioisostere of the hydroxyl or methoxy group. It is metabolically stable, electronically unique (orthogonal conformation), and significantly enhances membrane permeability. -
Metabolic Blockade: The combination renders the residue virtually immune to proteolysis, transamination, and oxidative metabolism.
Structural & Electronic Analysis
The Trifluoromethoxy Effect ( )
Unlike the trifluoromethyl (
-
Lipophilicity: It is one of the most lipophilic substituents known (Hansch
value: +1.04), exceedingngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> (+0.[2][3][4]88) and Chlorine (+0.71). -
Electronic Nature: It is strongly electron-withdrawing by induction (
) but can donate electrons by resonance ( ), creating a unique electrostatic potential surface that alters receptor binding kinetics.[1]
The -Methyl Constraint
The introduction of a methyl group at the
Structural Visualization (DOT)
Figure 1: Structural dissection showing the pharmacological impact of key functional groups.[1]
Physicochemical Profile
The following data aggregates experimental baselines from close structural analogs (4-
Table 1: Physicochemical Properties
| Property | Value (Estimated/Exp) | Context & Significance |
| Molecular Formula | MW: 263.21 g/mol | |
| LogP (Octanol/Water) | 2.9 – 3.1 | Highly Lipophilic.[1] (Compare to Phe: 1.38). Significant BBB permeability potential. |
| pKa (COOH) | 2.1 ± 0.1 | Slightly less acidic than Phe (1.[1]83) due to inductive effect of |
| pKa ( | 9.6 ± 0.2 | More basic than Phe (9.13).[1] The |
| Isoelectric Point (pI) | ~5.85 | Zwitterionic at physiological pH (7.4).[1] |
| Solubility (Water) | < 1 mg/mL | Low aqueous solubility due to |
| H-Bond Donors/Acceptors | 2 / 4 | |
| Polar Surface Area (PSA) | ~63 Ų | Favorable for membrane transport (Rule of 5 compliant).[1] |
Synthetic Accessibility: The Schöllkopf Protocol
Achieving the (R)-configuration at the quaternary center requires high stereocontrol. The Schöllkopf Bis-Lactim Ether Method is the gold standard for this synthesis, offering >95% enantiomeric excess (ee).
Reaction Logic
-
Chiral Auxiliary: (R)-Valine directs the incoming electrophile to the anti face of the enolate.
-
Electrophile: 4-(Trifluoromethoxy)benzyl bromide.[1]
-
Hydrolysis: Mild acidic conditions release the target amino acid and the chiral auxiliary (valine methyl ester), which can be recycled.
Step-by-Step Protocol
Reagents:
-
(3R,6S)-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazine (Schöllkopf reagent derived from Gly-Val).[1]
-
n-Butyllithium (n-BuLi), 1.6M in hexanes.
-
4-(Trifluoromethoxy)benzyl bromide.
-
Tetrahydrofuran (THF), anhydrous.[5]
Procedure:
-
Deprotonation: In a flame-dried flask under Argon, dissolve the Schöllkopf reagent (1.0 eq) in anhydrous THF. Cool to -78°C .[5] Dropwise add n-BuLi (1.1 eq). Stir for 30 min to form the lithiated enolate.
-
Alkylation: Dissolve 4-(trifluoromethoxy)benzyl bromide (1.2 eq) in THF and add slowly to the enolate solution at -78°C.
-
Critical Check: The bulky isopropyl group of the auxiliary forces the benzyl group to attack from the face opposite to the isopropyl group (trans-induction).
-
-
Reaction Monitoring: Allow to warm to -20°C over 4 hours. Monitor by TLC/HPLC for disappearance of the starting heterocycle.
-
Hydrolysis: Quench with mild acid (0.25N HCl, 2.0 eq) and stir at room temperature for 24 hours. The bis-lactim ether hydrolyzes to release the target amino acid methyl ester and (R)-Val-OMe.
-
Purification: Separate the target amino acid ester from the valine auxiliary via column chromatography or fractional crystallization. Further hydrolyze the ester (LiOH/THF) to obtain the free acid.
Synthesis Workflow (DOT)
Figure 2: The Schöllkopf asymmetric synthesis pathway ensuring high enantiomeric purity.
Biopharmaceutical Implications
Metabolic Stability
This compound is designed to overcome the "soft spots" of phenylalanine.
-
Blockade of CYP450: The 4-position is occupied by
, preventing the formation of Tyrosine (para-hydroxylation) by Phenylalanine Hydroxylase. -
Blockade of Transaminases: The
-methyl group removes the -proton. Pyridoxal Phosphate (PLP) dependent enzymes require this proton to form the quinonoid intermediate necessary for transamination. Without it, the degradation pathway is completely halted.
Membrane Permeability & BBB Transport
The high lipophilicity (LogP ~3.[1]0) facilitates passive diffusion. Furthermore,
References
-
Schöllkopf, U. (1983). "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Tetrahedron, 39(12), 2085-2091.
-
Hansch, C., & Leo, A. (1979).[4][6] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for
values of ). -
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.
-
Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23-24), 2708-2748.
-
Hagmann, W. K. (2008).[1] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369.
Sources
- 1. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
CAS number 1269835-58-6 properties and handling
Topic: CAS 1269835-58-6 Properties and Handling: A Technical Guide to (R)-α-Methyl-4-(trifluoromethoxy)phenylalanine Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers
Executive Summary
CAS 1269835-58-6 , chemically identified as (R)-α-Methyl-4-(trifluoromethoxy)phenylalanine , is a high-value unnatural amino acid (UAA) utilized primarily in the synthesis of protease-resistant peptidomimetics. Unlike standard proteinogenic amino acids, this molecule features a quaternary
This dual-modification architecture serves two critical functions in drug design:
-
Conformational Constraint: The
-methyl group restricts backbone flexibility, stabilizing specific secondary structures (e.g., -helices) and blocking enzymatic degradation by proteases. -
Pharmacokinetic Enhancement: The -OCF
group significantly increases lipophilicity and metabolic stability, improving membrane permeability and blood-brain barrier (BBB) penetration.
This guide provides a comprehensive technical overview of the physicochemical properties, handling protocols, and experimental applications of CAS 1269835-58-6, grounded in rigorous synthetic methodology.
Chemical Identity & Physicochemical Properties
The following data consolidates the structural and physical constants required for analytical verification and formulation.
| Property | Specification |
| CAS Number | 1269835-58-6 |
| Chemical Name | (R)-2-Amino-2-(4-(trifluoromethoxy)phenyl)propanoic acid |
| Common Synonyms | (R)- |
| Molecular Formula | C |
| Molecular Weight | 263.21 g/mol |
| Chirality | (R)-Enantiomer (D-configuration analog) |
| Physical State | White to off-white crystalline powder |
| Purity (Typical) | |
| Solubility | Soluble in DMSO, Methanol, dilute acid; sparingly soluble in water |
| pKa (Predicted) |
Mechanism of Action in Drug Design
The utility of CAS 1269835-58-6 extends beyond simple building blocks. It acts as a structural modulator in peptide therapeutics.
The -Methyl Effect
In standard amino acids, the
-
Steric Occlusion: The introduction of the
-methyl group creates steric hindrance that prevents proteases from accessing the scissile bond. -
Helix Promotion: The "Thorpe-Ingold" effect of the gem-dimethyl-like substitution restricts the
and torsion angles, energetically favoring helical conformations (3 -helix or -helix). This pre-organizes the peptide for receptor binding, reducing the entropic penalty of binding.
The Trifluoromethoxy Advantage
The -OCF
-
Lipophilicity: It increases the LogP of the molecule, facilitating passive transport across cell membranes.
-
Metabolic Blockade: The strong C-F bonds prevent oxidative metabolism (e.g., by Cytochrome P450s) at the para-position, prolonging half-life.
Synthesis & Production Context
High-purity synthesis of CAS 1269835-58-6 is typically achieved via Asymmetric Phase-Transfer Catalysis (PTC) , specifically utilizing Maruoka Catalysts .[1][2] This method ensures high enantioselectivity, which is critical because the (S)-enantiomer may have drastically different biological activity.
Validation Note: When sourcing this material, request chiral HPLC data to confirm enantiomeric excess (ee > 98%), as racemic mixtures can confound binding assays.
Handling, Stability, and Storage
Due to its high value and specific stereochemistry, rigorous handling protocols are mandatory to prevent degradation or racemization.
Storage Protocol
-
Temperature: Store at +2°C to +8°C for short-term (< 1 month) and -20°C for long-term storage.
-
Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) in a desiccator.
-
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV degradation.
Safety Profile
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
Experimental Protocols: Incorporation into Peptides
The steric bulk of the
Protocol: Solid-Phase Coupling of CAS 1269835-58-6[8]
Materials:
-
Resin: Rink Amide or Wang Resin (low loading, ~0.3 mmol/g recommended).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure:
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Deprotection: Remove Fmoc group from the growing chain using 20% Piperidine in DMF (
min). Wash resin with DMF. -
Activation:
-
Dissolve CAS 1269835-58-6 (3.0 equiv relative to resin loading) in minimum DMF.
-
Add HATU (2.9 equiv) and HOAt (3.0 equiv).
-
Add DIPEA (6.0 equiv).
-
Critical: Pre-activate for only 30-60 seconds to minimize racemization risk (though
-methyls are resistant, activation esters can rearrange).
-
-
Coupling: Add the activated solution to the resin. Shake/vortex for 2 to 4 hours at room temperature.
-
Note: Standard amino acids couple in 30-60 mins;
-methyl variants require extended times.
-
-
Monitoring: Perform a Chloranil test (ninhydrin is less sensitive for secondary amines or sterically hindered N-termini). If positive, repeat the coupling (double couple).
-
Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualization: Structural Workflow
The following diagram illustrates the workflow for utilizing CAS 1269835-58-6 in the development of proteolytically stable peptide therapeutics.
Figure 1: Integration of CAS 1269835-58-6 into peptide drug discovery workflows, highlighting the transition from raw material to enhanced therapeutic candidate.
References
-
Maruoka, K., et al. (2008).[3][1][2][4] "Practical Asymmetric Synthesis of Unnatural Amino Acids using Chiral Phase-Transfer Catalysts." Organic Process Research & Development, 12(4), 679–687. Link
-
Nagase & Co., Ltd. (2024). "Library of Unnatural Amino Acids: Product Catalog." Nagase America. Link
-
Kishida Chemical Co., Ltd. (2024).[2] "Maruoka Catalyst® and Unnatural Amino Acid Series."[1][2] Kishida Chemical.[1][2] Link
-
Walensky, L. D., et al. (2004).[3][4] "Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix." Science, 305(5689), 1466-1470. Link
Sources
The Strategic Advantage of the Alpha-Methyl Group: A Technical Guide to Unnatural Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of peptide and small molecule drug design, the quest for enhanced potency, stability, and conformational control is perpetual. Among the myriad of chemical modifications available, the introduction of an alpha-methyl group to an unnatural amino acid stands out as a deceptively simple yet profoundly impactful strategy. This guide provides an in-depth exploration of the core principles, synthesis, and application of alpha-methylated unnatural amino acids, offering both foundational knowledge and actionable protocols for researchers in the field.
The Power of a Single Methyl Group: Unlocking Superior Physicochemical and Biological Properties
The substitution of the alpha-hydrogen with a methyl group imparts a unique set of properties that can dramatically improve a molecule's therapeutic potential.[1] This modification is a cornerstone of modern medicinal chemistry, offering a powerful tool to overcome common challenges in drug development.
Conformational Rigidity: A Double-Edged Sword
The primary effect of alpha-methylation is the steric restriction of the peptide backbone's dihedral angles (phi, φ, and psi, ψ).[2] This constraint significantly curtails the conformational flexibility of the amino acid residue, favoring the adoption of specific secondary structures, most notably helical conformations.[2][3] This pre-organization can be advantageous, as it may lock the peptide into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target. However, it is crucial to recognize that this induced rigidity can also be detrimental if the preferred conformation is not complementary to the target's binding site.
Enhanced Proteolytic Stability: A Shield Against Degradation
Peptides and small molecules are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and therapeutic window. The alpha-methyl group acts as a steric shield, hindering the approach of proteases and significantly slowing down the rate of enzymatic cleavage.[1][4] This enhanced stability is a key driver for the incorporation of alpha-methylated residues into therapeutic peptides.[5][6][7]
The Synthetic Challenge: Crafting Chiral Quaternary Carbons
The synthesis of alpha-methylated unnatural amino acids is a non-trivial endeavor, primarily due to the challenge of creating a chiral quaternary carbon center with high enantiopurity. Various strategies have been developed to address this, each with its own set of advantages and limitations.
Chiral Auxiliary-Mediated Synthesis
A widely employed and reliable method involves the use of chiral auxiliaries to direct the stereoselective alkylation of a glycine enolate equivalent. Evans' oxazolidinones are a classic example of such auxiliaries, enabling the diastereoselective introduction of the alpha-methyl group.[8][9]
Diagram: Asymmetric Synthesis using a Chiral Auxiliary
Sources
- 1. α-Methyl Amino Acids - Enamine [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. renyi.hu [renyi.hu]
metabolic stability of peptides containing fluorinated amino acids
A Technical Guide to Metabolic Stability in Fluorinated Peptides
Executive Summary
For drug developers, the therapeutic potential of peptides is often truncated by their poor metabolic stability.[1][2][3] Rapid proteolytic degradation in plasma and the liver reduces half-life (
This guide details the strategic incorporation of fluorinated amino acids (FAAs) to engineer protease resistance.[1][3] Unlike simple PEGylation or cyclization, fluorination alters the fundamental electronic and steric landscape of the peptide bond without abolishing biological activity. We explore the mechanistic basis of this stability, provide rational design strategies, and detail self-validating protocols for quantifying metabolic improvements.
Mechanistic Foundations: Why Fluorine Works
The stability conferred by fluorine is not merely a result of "bulk." It is a convergence of three distinct physicochemical alterations:
The Electronic Inductive Effect
Fluorine is the most electronegative element (
-
Reduced Nucleophilicity: The electron density of the carbonyl oxygen and the amide nitrogen is reduced. This raises the energy barrier for the formation of the tetrahedral intermediate required for serine protease cleavage (e.g., by Chymotrypsin or Trypsin).
-
pKa Modulation: Fluorination lowers the pKa of neighboring amines. For example, the pKa of the amino group in 5,5,5-trifluoroleucine is significantly lower than in leucine, altering the local electrostatic environment and potentially disrupting enzyme-substrate salt bridges.
Steric Shielding (The "Teflon" Effect)
The van der Waals radius of fluorine (
-
Proteolytic Blockade: Bulky groups like the
in -trifluoromethylalanine (Tfm-Ala) or the hexafluoroisopropyl group in hexafluoroleucine ( -Leu) create a steric wall. When placed at the or positions (Schechter-Berger nomenclature), they physically prevent the protease catalytic triad from accessing the scissile bond.
Conformational Pre-organization (The Fluoroproline Effect)
Proteolysis requires the peptide backbone to adopt a specific conformation to fit the enzyme active site. Fluorination can "lock" peptides into conformations that are biologically active but proteolytically inaccessible.
-
Proline Puckering: The stereoselective fluorination of proline at the 4-position dictates the ring pucker via the gauche effect.
Visualization: Mechanism of Action Logic
The following diagram illustrates the decision logic for how fluorination interrupts the proteolytic cascade.
Caption: Mechanistic pathways showing how steric and electronic modifications by fluorine interrupt the standard proteolytic cascade.
Design Strategies: Where to Fluorinate?
Random fluorination can destroy potency. Use these targeted strategies based on the specific degradation liability.
Strategy A: The Hydrophobic Core Reinforcement ( -Leu)
Target: Peptides degraded by Chymotrypsin-like activity (cleaves after hydrophobic residues).
Modification: Replace Leucine (Leu) or Isoleucine (Ile) with 5,5,5,5',5',5'-Hexafluoroleucine (
-
Rationale:
-Leu is significantly more hydrophobic than Leu. It promotes the formation of a "fluorous core" in helical bundles (e.g., coiled-coils), driving hydrophobic collapse and burying the backbone away from solvent and proteases. -
Application: Antimicrobial peptides (AMPs) like Magainin or Buforin.[6][7]
Strategy B: The Backbone Blockade ( -Tfm-Ala)
Target: Highly susceptible cleavage sites (e.g.,
-
Rationale: This is a
-tetrasubstituted amino acid. The quaternary center imposes severe steric restriction, making the peptide bond nearly uncleavable by standard proteases. -
Warning: This can alter the helical screw sense; use caution in
-helical regions essential for receptor binding.
Strategy C: The Proline Switch
Target: Peptides containing Proline (e.g., Collagen mimetics, GLP-1 analogs). Modification: Substitute Pro with (4R)-Fluoroproline (Flp) .
-
Rationale: Enhances thermal stability (
) and resistance to prolyl oligopeptidases by enforcing the trans isomer and rigidifying the backbone.
Experimental Protocols: Validating Stability
To prove stability, you must run a comparative kinetic assay. The following protocol uses human plasma, which contains a cocktail of relevant enzymes (esterases, peptidases).
Protocol: Comparative Plasma Stability Assay
Objective: Determine the in vitro half-life (
Materials
-
Matrix: Pooled Human Plasma (heparinized), stored at -80°C.
-
Internal Standard (IS): Tolbutamide or a stable isotopically labeled version of the peptide.
-
Quenching Solution: 99% Acetonitrile (MeCN) + 1% Formic Acid (FA).
-
Analysis: LC-MS/MS (e.g., Triple Quadrupole).
Workflow Steps
-
Preparation:
-
Thaw plasma at 37°C. Centrifuge at 3,000 x g for 5 min to remove debris.
-
Prepare 1 mM peptide stock in DMSO.
-
Spike stock into plasma to reach final concentration of 1 µM (keeps DMSO < 1%).
-
-
Incubation:
-
Place plasma mixture in a shaking water bath at 37°C.
-
Timepoints: 0, 5, 15, 30, 60, 120, 240 minutes.
-
-
Sampling & Quenching (The Critical Step):
-
At each timepoint, withdraw 50 µL of plasma.
-
Immediately transfer into 200 µL of Quenching Solution (1:4 ratio precipitates proteins instantly, stopping enzymatic activity).
-
Vortex for 30s.
-
-
Processing:
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer supernatant to HPLC vials.
-
-
Quantification:
-
Inject onto LC-MS/MS. Monitor the transition of the parent ion
to a specific fragment. -
Normalize peak area to the Internal Standard.
-
-
Calculation:
-
Plot
vs. Time. -
Slope
= elimination rate constant. - .
-
Visualization: Assay Workflow
Caption: Step-by-step workflow for the in vitro plasma stability assay, emphasizing the critical quenching step to stop enzymatic activity.
Case Studies & Data Comparison
The following table summarizes literature data demonstrating the impact of fluorination on metabolic stability in key peptide classes.
| Peptide Class | Modification | Position | Enzyme/Medium | Stability Gain ( | Ref |
| GLP-1 Analog | Pos 8 (Repl. Ala) | DPP-IV | > 20-fold increase | [1, 2] | |
| Buforin II | Pos 14 (Repl. Leu) | Trypsin | 2.3-fold increase | [3] | |
| Model Peptide | Chymotrypsin | Absolute Stability (No cleavage) | [4] | ||
| Collagen | (4R)-F-Pro | Yaa Position | Thermal ( | Hyper-stable (Stereoelectronic effect) | [5] |
Key Insight: In the GLP-1 case, replacing Alanine at position 8 (the primary cleavage site for DPP-IV) with Hexafluoroleucine not only blocked degradation but maintained receptor activation, a rare "best of both worlds" scenario.
References
-
Gottler, L. M., et al. (2008).[6] Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry. Link
-
Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Link
-
Huhmann, S., & Koksch, B. (2018).[1][8] Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry. Link
-
Koksch, B., et al. (1996).[9] Peptide modification by incorporation of alpha-trifluoromethyl substituted amino acids. Amino Acids.[1][2][6][8][9][10][11][12][13][14] Link
-
Shoulders, M. D., & Raines, R. T. (2009).[12] Collagen Structure and Stability.[12] Annual Review of Biochemistry. Link
Sources
- 1. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 2. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 14. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the NMR and Mass Spectrometry Analysis of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine
Introduction
Unnatural amino acids (UAAs) are crucial building blocks in modern drug discovery and chemical biology, offering pathways to novel peptides and proteins with enhanced stability, modified activity, and unique functionalities. Among these, fluorinated amino acids are of particular interest due to the profound effects of fluorine substitution on molecular properties such as lipophilicity and metabolic stability. (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is a UAA that combines two key structural modifications: an α-methyl group, which imparts conformational rigidity and resistance to enzymatic degradation, and a para-trifluoromethoxy group, a bioisostere for other functional groups that can significantly enhance binding affinity and pharmacokinetic profiles.
Robust analytical characterization is the bedrock of drug development. For novel molecules like (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for unambiguous structure elucidation and purity assessment. This guide provides a comprehensive overview of the expected NMR and MS data for this compound, details field-proven protocols for data acquisition, and explains the rationale behind the interpretation of its spectral features.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for complete structural assignment.
Molecular Structure and Atom Labeling
To facilitate spectral interpretation, the key atoms of the molecule are labeled as shown in the diagram below.
Caption: Labeled structure of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine.
Predicted Spectral Data and Interpretation
The following tables summarize the predicted chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are based on established chemical shift ranges for analogous functional groups and substituent effects.[1][2][3]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
|---|---|---|---|---|
| COOH | ~12-13 | Broad Singlet (br s) | - | Acidic proton, exchangeable. |
| NH₂ | ~8.0-8.5 | Broad Singlet (br s) | - | Amine protons, exchangeable. |
| H2'/H6' | ~7.35 | Doublet (d) | J ≈ 8.5 Hz | Aromatic protons ortho to the trifluoromethoxy group.[4] |
| H3'/H5' | ~7.25 | Doublet (d) | J ≈ 8.5 Hz | Aromatic protons meta to the trifluoromethoxy group.[4] |
| Cβ-H₂ | ~3.1 (A), ~2.9 (B) | Doublet of Doublets (ABq) | J(AB) ≈ 14 Hz, J ≈ 0 Hz | Diastereotopic methylene protons due to the chiral center. |
| α-CH₃ | ~1.5 | Singlet (s) | - | Methyl group attached to the chiral quaternary carbon. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J) | Rationale |
|---|---|---|---|---|
| COOH | ~175 | Singlet (s) | - | Carboxylic acid carbon.[3] |
| C4' (para) | ~148 | Quartet (q) | ²J(CF) ≈ 1-2 Hz | Aromatic carbon attached to the -OCF₃ group. |
| C1' (ipso) | ~138 | Singlet (s) | - | Quaternary aromatic carbon attached to the side chain. |
| C2'/C6' (ortho) | ~130 | Singlet (s) | - | Aromatic carbons ortho to the trifluoromethoxy group. |
| C3'/C5' (meta) | ~121 | Singlet (s) | - | Aromatic carbons meta to the trifluoromethoxy group. |
| -OCF₃ | ~120 | Quartet (q) | ¹J(CF) ≈ 250-260 Hz | Carbon of the trifluoromethoxy group, exhibits large one-bond coupling to fluorine.[5] |
| Cα | ~60 | Singlet (s) | - | Quaternary alpha-carbon. |
| Cβ | ~40 | Singlet (s) | - | Methylene carbon of the side chain. |
| α-CH₃ | ~25 | Singlet (s) | - | Alpha-methyl carbon. |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, CFCl₃ ref.)
| Fluorines | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
|---|
| -OCF₃ | ~ -58 | Singlet (s) | - | The three fluorine atoms are equivalent and show a characteristic shift for the trifluoromethoxy group.[6][7] |
Experimental Protocol: NMR Data Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Caption: Standard workflow for NMR analysis of small molecules.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine. For ¹³C NMR, a higher concentration (15-25 mg) is preferable to achieve a good signal-to-noise ratio in a reasonable time.[8]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or MeOD. DMSO-d₆ is often preferred as it does not exchange with the amine and carboxylic acid protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer the clear solution to a clean, dry 5 mm NMR tube.[9]
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Perform standard instrument procedures: lock onto the deuterium signal of the solvent, tune the probe for ¹H, ¹³C, and ¹⁹F frequencies, and shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typically, 16 to 32 scans are sufficient.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A PENDANT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[10]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase correction and baseline correction for all spectra.
-
Calibrate the chemical shift scale. For ¹H and ¹³C, reference the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For ¹⁹F, an external reference like CFCl₃ (0 ppm) is typically used.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to establish connectivity.
-
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides highly accurate mass measurements, enabling the determination of elemental composition.[11][12]
Predicted HRMS Data
The molecular formula for (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is C₁₁H₁₂F₃NO₃.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 264.08420 |
| [M+Na]⁺ | 286.06614 |
| [M-H]⁻ | 262.06965 |
Calculations are based on monoisotopic masses.
Predicted Fragmentation Pattern (ESI-MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing amino acids. In tandem MS (MS/MS) experiments, the protonated molecular ion ([M+H]⁺) is selected and fragmented to provide structural information. The fragmentation of phenylalanine analogs typically involves losses from the amino acid core and cleavage of the side chain.[13][14][15]
Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.
Key Fragmentation Pathways:
-
Loss of Formic Acid (-HCOOH, 46.0055 Da): A common fragmentation pathway for protonated amino acids, leading to an ion at m/z 218.09.[14]
-
Loss of Water (-H₂O, 18.0106 Da): Dehydration from the carboxylic acid group can result in an ion at m/z 246.07.
-
Formation of the Immonium Ion: Cleavage of the bond between the α- and β-carbons results in the formation of a characteristic immonium ion for α-methyl amino acids at m/z 100.08. This is a strong indicator of the α-methylated amino acid core.[16]
-
Formation of the Benzylic Cation: Cleavage of the Cα-Cβ bond can also lead to a stabilized benzylic cation corresponding to the side chain, with a predicted m/z of 163.04.
Experimental Protocol: HRMS Data Acquisition
Caption: Standard workflow for HRMS analysis of small molecules.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile (LC-MS grade).
-
Dilute this stock solution to a final concentration of 1-10 µM using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile/water with 0.1% formic acid (for positive ion mode) to promote protonation.[17]
-
-
Data Acquisition (Direct Infusion or LC-MS):
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system.
-
Set the mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) to acquire data in positive ion mode.[18]
-
Full Scan MS: Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500 Da) to detect the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the m/z of the [M+H]⁺ ion (264.08) in the first mass analyzer and fragmenting it in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.
-
-
Data Analysis:
-
From the full scan MS data, determine the experimental exact mass of the most intense ion.
-
Use the instrument's software to calculate the elemental composition based on the measured exact mass. The result should match C₁₁H₁₂F₃NO₃ within a narrow mass tolerance (typically < 5 ppm).[19]
-
Analyze the MS/MS spectrum to identify the key fragment ions predicted above. This fragmentation pattern serves as a fingerprint to confirm the molecule's structure.
-
Conclusion
The combined application of multinuclear NMR spectroscopy and High-Resolution Mass Spectrometry provides a self-validating system for the comprehensive characterization of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine. The predicted spectral data and fragmentation patterns outlined in this guide serve as a benchmark for researchers. By following the detailed experimental protocols, scientists and drug development professionals can confidently verify the structure, confirm the identity, and assess the purity of this novel unnatural amino acid, ensuring data integrity for its application in advanced research and development.
References
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]
-
HRMS Analysis. University of Texas Medical Branch. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
A Brief on The NMR Spectroscopy of Proteins. Conduct Science. [Link]
-
NMR sample preparation guidelines. NMR Facility, University of Zurich. [Link]
-
Sample requirements - Analyzing NMR data. RI-INBRE. [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Beilstein Journal of Organic Chemistry. [Link]
-
MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. Chinese Medicine. [Link]
-
Effect of phenylalanine on the fragmentation of deprotonated peptides. PubMed. [Link]
-
Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
Peptide NMR Sample Preparation. University of Vienna. [Link]
-
Supporting Information for a J. Org. Chem. publication. Royal Society of Chemistry. [Link]
-
High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.[Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]
-
ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. ResearchGate. [Link]
-
The Application of High-Resolution Mass Spectrometry for the Analysis of Biopolymers, Metabolites, and Biologically Relevant Small Molecules. University of Massachusetts Boston. [Link]
-
Supporting information for a publication. Texas Tech University. [Link]
-
Amide Neighbouring-Group Effects in Peptides. FREDI. [Link]
-
Fragmentation tree of phenylalanine computed from tandem MS data. ResearchGate. [Link]
-
Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl₂. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. ResearchGate. [Link]
-
ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. PubMed. [Link]
-
A guide to 13C NMR chemical shift values. Compound Interest. [Link]
-
13-C NMR Chemical Shift Table. University of Colorado Boulder. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Applications of ESI-MS for peptides. University of Alabama at Birmingham. [Link]
-
A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]
-
ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. PubMed. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
4-(trifluoromethyl)-l-phenylalanine (C10H10F3NO2). PubChemLite. [Link]
-
Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
L-Phenylalanine, N-(trifluoroacetyl)-, methyl ester. NIST WebBook. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Mass Spectra of N-[(S)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl] Derivatives of Chiral Amines. PubMed. [Link]
-
The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat. PubMed. [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. organomation.com [organomation.com]
- 9. Sample requirements - Analyzing NMR data [airen.bcm.umontreal.ca]
- 10. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 11. measurlabs.com [measurlabs.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode [zpxb.xml-journal.net]
- 14. ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HRMS Analysis [utmb.edu]
- 18. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 19. "The Application of High-Resolution Mass Spectrometry for the Analysis " by Christ Duc Tran [scholarworks.umb.edu]
safety and handling guidelines for (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine
An In-depth Technical Guide on the Core Safety and Handling Guidelines for (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine
Section 1: Introduction and Compound Profile
(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is a non-canonical, fluorinated amino acid derivative. Compounds within this class are of significant interest to researchers in drug development and medicinal chemistry. The introduction of fluorine-containing moieties, such as the trifluoromethoxy group, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Given its status as a specialized research chemical, comprehensive toxicological data for (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is not available. Therefore, this guide is built upon the foundational principle of treating the compound with a high degree of caution, extrapolating safety and handling protocols from structurally similar fluorinated compounds and established best practices for handling potent, novel chemical entities.
This document provides a framework for researchers, scientists, and drug development professionals to establish safe laboratory practices for this compound. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.
| Compound Identifier | Information |
| Chemical Name | (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine |
| Class | Fluorinated Amino Acid Derivative |
| Appearance | Assumed to be a white to off-white solid, based on analogs.[2] |
| Primary Use | For research and development purposes only.[2] |
| Molecular Formula | C11H12F3NO3 |
| Molecular Weight | 279.21 g/mol |
Section 2: The Precautionary Principle: Navigating Undefined Toxicity
The most critical aspect of working with a novel substance like (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is the absence of specific toxicological data. Safety Data Sheets (SDS) for close structural analogs frequently state "No data available" for acute toxicity, carcinogenicity, and other critical endpoints.[3][4][5][6] This does not imply the substance is safe; it signifies that its potential hazards have not been fully characterized.
Therefore, the precautionary principle must be the guiding directive. All handling procedures should be based on the assumption that the compound is potent and potentially hazardous upon inhalation, ingestion, or skin contact. This approach ensures that safety measures are robust enough to protect personnel, regardless of the compound's final toxicological profile.
Section 3: Hazard Identification and Risk Assessment
Based on the chemical structure and data from analogs such as 4-(trifluoromethyl)-phenylalanine and other fluorinated aromatics, the following hazards should be anticipated.
-
Primary Routes of Exposure : Inhalation of airborne powder, skin contact, eye contact, and ingestion.[7]
-
Health Hazards :
-
May cause skin, eye, and respiratory system irritation.[8][9]
-
Harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Potential for systemic effects upon exposure, with uncharacterized symptoms. Analogs list general symptoms like weakness or convulsions, highlighting the need for caution.[4][5]
-
-
Chemical Hazards :
-
Thermal Decomposition : When heated to decomposition, fluorinated organic compounds can release highly toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[4][5][8][10] The formation of HF is a significant risk, as it is a highly corrosive and toxic gas.
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong acids, which may cause vigorous and potentially hazardous reactions.[4][5][6]
-
Risk Assessment Workflow
A systematic risk assessment should precede any new experiment involving this compound. The goal is to proactively identify and mitigate potential exposures.
Caption: A logical workflow for assessing and mitigating risks before handling the compound.
Section 4: Engineering and Administrative Controls
The Hierarchy of Controls is a framework that prioritizes safety interventions. Engineering and administrative controls are foundational to minimizing risk, as they are designed to be more reliable than relying solely on personal protective equipment (PPE).
Caption: The Hierarchy of Controls prioritizes more effective, system-level safety measures.
-
Primary Engineering Control: Chemical Fume Hood
-
Causality : (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is a solid that can easily become an airborne powder during handling (e.g., weighing, transferring). Inhaling this fine dust is a primary exposure risk.[11]
-
Protocol : All manipulations of the solid compound, including weighing, reconstitution, and aliquoting, MUST be performed inside a certified chemical fume hood.[8][12] This provides adequate ventilation to capture airborne particles and protect the researcher.[4][5]
-
-
Administrative Controls
-
Designated Area : Confine all work with this compound to a specific, clearly marked area of the lab bench within the fume hood to prevent cross-contamination.[11]
-
Standard Operating Procedures (SOPs) : Develop and follow detailed SOPs for all tasks involving this compound. This ensures procedural consistency and safety.
-
Training : All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant SDS of analogs before beginning work.
-
Section 5: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with the controls described above.
| Protection Type | Specification | Justification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards. A face shield may be required for larger quantities.[4][13] | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemical-resistant nitrile gloves.[11] | Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[13][14] |
| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes.[3][15] | Protects skin from accidental spills and contamination of personal clothing. |
| Respiratory | Not typically required if work is conducted within a certified fume hood.[4][5] | The fume hood serves as the primary respiratory protection. For situations where a hood is not available (e.g., large-scale spill), a respirator with an appropriate filter would be necessary. |
Section 6: Protocols for Safe Handling and Storage
Step-by-Step Handling Protocol
This protocol covers the process from receiving the vial to preparing a stock solution.
-
Preparation : Before handling, ensure the chemical fume hood is on and working correctly. Don Personal Protective Equipment (PPE) as specified in Section 5.
-
Receiving : Inspect the container for damage upon receipt.
-
Equilibration : If the compound is stored cold, allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture, which could affect compound stability.
-
Transfer : Perform all weighing and transfers within the fume hood. Use anti-static weigh paper or a dedicated spatula. Avoid creating dust by handling the material gently.[5][14]
-
Reconstitution : Add the solvent to the solid slowly to avoid splashing. Cap the vial securely and mix by vortexing or gentle agitation.
-
Cleanup : After handling, decontaminate the spatula and work surface. Dispose of all contaminated disposables (e.g., weigh paper, pipette tips, gloves) in a designated hazardous waste container.[11]
-
Hygiene : Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[3][7]
Storage Protocol
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
| Parameter | Guideline | Rationale |
| Temperature | Powder: -20°C for long-term (3 years), 4°C for short-term (2 years). In solvent: -80°C (6 months) or -20°C (1 month).[2] | Low temperatures slow chemical degradation, ensuring compound stability and purity over time. |
| Atmosphere | Store in a tightly closed container[3][4][12] in a dry, well-ventilated place.[3][7] Some sensitive compounds may require storage under an inert gas like argon or nitrogen.[12][14] | Protects from moisture and atmospheric contaminants that could degrade the compound. |
| Segregation | Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][5][7] | Prevents accidental hazardous reactions. |
Section 7: Emergency Procedures
Preparation is key to responding effectively to an emergency. Ensure an eyewash station, safety shower, and appropriate spill kit are readily accessible.
Spill Response Protocol
-
Evacuate : Alert others in the area and evacuate if the spill is large or releases significant dust.
-
Control : If safe to do so, prevent the spread of dust or liquid.
-
PPE : Don appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Cleanup (Solid Spill) : Gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep or scoop the material into a labeled hazardous waste container.[3][4][14] Do not use a water jet.[3]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose : All cleanup materials must be disposed of as hazardous waste.
Exposure Response Protocol
-
Inhalation : Immediately move the affected person to fresh air. Seek medical attention.[8][14]
-
Skin Contact : Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][14][16]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][14][17]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][14] Show the compound's safety information or this guide to the medical personnel.[4][5]
Section 8: Waste Disposal
All waste containing (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Segregation : Collect all waste in designated, clearly labeled, and sealed containers. Do not mix with non-hazardous waste.[11]
-
Regulatory Compliance : The user of the product is responsible for determining if the material is a hazardous waste at the time of disposal.[18] All disposal must comply with institutional guidelines and local, state, and federal environmental regulations.[3][5] Contact your institution's Environmental Health & Safety (EHS) department for specific procedures and to schedule waste pickup.[11]
Section 9: Conclusion
The safe handling of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine hinges on a conservative approach rooted in the precautionary principle. By understanding the potential hazards extrapolated from analogous structures, implementing robust engineering and administrative controls, consistently using appropriate PPE, and adhering to strict handling and disposal protocols, researchers can mitigate risks effectively. A proactive safety culture, centered on thorough risk assessment and procedural discipline, is paramount to protecting both the individual researcher and the integrity of the scientific work.
Section 10: References
-
MSDS - Safety Data Sheet. (n.d.). [Link]
-
Safety Data Sheet. (2022, November 25). ABX - advanced biochemical compounds. [Link]
-
Safety Data Sheet. (n.d.). [Link]
-
MSDS - Safety Data Sheet. (n.d.). [Link]
-
MATERIAL SAFETY DATASHEET. (2020, September 23). CF Plus Chemicals. [Link]
-
How to Safely Handle Fluoroantimonic Acid in Laboratories? (2025, June 20). Patsnap Eureka. [Link]
-
Fluorine. (n.d.). [Link]
-
Safety Data Sheet. (2024, August 27). Angene Chemical. [Link]
-
4-(Trifluoromethyl)-L-phenylalanine. (n.d.). PubChem. [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). [Link]
-
Source Dynamics - Greenbook. (n.d.). [Link]
-
MOFs offer safer solution for handling fluorinated gases that can ‘tame the tiger’. (2023, October 5). Research. [Link]
-
Fluorine Safety. (n.d.). Purdue University. [Link]
-
A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals. (2025, October 21). PMC. [Link]
-
4-FLUOROPHENYLALANINE. (n.d.). Inxight Drugs - National Center for Advancing Translational Sciences. [Link]
-
Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. (2022, April). Request PDF. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. canbipharm.com [canbipharm.com]
- 9. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. peptide24.store [peptide24.store]
- 12. crude.abx.de [crude.abx.de]
- 13. angenechemical.com [angenechemical.com]
- 14. cfplus.cz [cfplus.cz]
- 15. ipo.rutgers.edu [ipo.rutgers.edu]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. assets.greenbook.net [assets.greenbook.net]
Methodological & Application
Application Note: A Guide to the Efficient Incorporation of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine into Peptides for Enhanced Stability and Conformational Control
Audience: Researchers, scientists, and drug development professionals.
Abstract and Significance
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the enhancement of therapeutic properties such as potency, metabolic stability, and bioavailability.[1] Among these valuable building blocks, (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine [(R)-α-Me-(4-OCF₃)Phe] offers a unique combination of structural and physicochemical attributes. This α,α-disubstituted amino acid introduces two key modifications:
-
The α-Methyl Group: This modification introduces significant steric hindrance, which serves two primary purposes. First, it conformationally constrains the peptide backbone, often promoting ordered secondary structures like 3₁₀-helices.[2][3][4] Second, it provides a steric shield that dramatically increases resistance to enzymatic degradation by proteases, a common failure point for peptide therapeutics.[5][6][7]
-
The 4-(trifluoromethoxy)phenyl Group: The trifluoromethoxy (-OCF₃) moiety is a bioisostere of other functional groups, valued for its high metabolic stability and unique electronic properties that can modulate lipophilicity and binding interactions.[8][9][10][11] Furthermore, the presence of fluorine atoms provides a sensitive and background-free reporter group (¹⁹F) for Nuclear Magnetic Resonance (NMR) studies, allowing for detailed analysis of peptide conformation and interaction with biological targets.[12][13][14]
However, the very steric hindrance that provides these benefits also presents a significant challenge during chemical synthesis, particularly in the critical peptide bond formation step. This application note provides a comprehensive technical guide for researchers, detailing field-proven protocols and strategic considerations to efficiently incorporate (R)-α-Me-(4-OCF₃)Phe into peptides using modern Solid-Phase Peptide Synthesis (SPPS) techniques.
Properties and Handling of Fmoc-(R)-α-Me-(4-OCF₃)Phe-OH
The building block is typically supplied as the N-α-Fmoc protected form for seamless integration into standard Fmoc-based SPPS workflows.
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₂F₃NO₅ | Calculated |
| Molecular Weight | 497.45 g/mol | Calculated |
| Appearance | White to off-white solid | [15] |
| Typical Solubility | Soluble in DMF, NMP, DMSO | [15] |
| Storage | 2-8°C, desiccated | [16] |
Proper handling involves storing the compound under inert gas and protecting it from moisture to prevent degradation. For synthesis, ensure dissolution in high-purity, anhydrous solvents.
Strategic Considerations for Peptide Synthesis
The primary obstacle to incorporating α,α-disubstituted amino acids like (R)-α-Me-(4-OCF₃)Phe is the steric bulk around the carboxylic acid, which slows the rate of acylation of the resin-bound free amine.[17][18] Standard coupling conditions are often insufficient, leading to incomplete reactions and deletion sequences. Overcoming this challenge requires a multi-faceted approach involving optimized reagents, reaction times, and monitoring.
Experimental Workflow Overview
The following diagram outlines the critical steps in an Fmoc-SPPS cycle, highlighting the key modifications required for the successful incorporation of a sterically hindered amino acid.
Caption: Modified SPPS cycle for hindered amino acid incorporation.
Selection of Coupling Reagents
Standard carbodiimide activators (e.g., DIC) are often too slow for hindered couplings.[17] High-potency aminium/uronium or phosphonium salt-based reagents are essential as they generate highly reactive esters capable of overcoming the steric barrier.[19][20]
| Reagent | Acronym | Activated Species | Key Advantages & Considerations |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | OBt ester | A robust phosphonium salt, good for routine synthesis but may be insufficient for the most difficult couplings.[17] |
| (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | OBt ester | A widely used aminium salt, effective but can be outperformed by newer reagents for hindered residues.[17] |
| 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate | HCTU | O-6-ClBt ester | More reactive than HBTU due to the electron-withdrawing chloro group.[21][22] Offers a strong balance of efficiency and cost.[21][23] |
| [O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate] | HATU | OAt ester | Considered one of the most powerful activators due to the anchimeric assistance of the pyridine nitrogen in HOAt.[19][20] Excellent for very difficult couplings but is often more expensive.[21][23] |
| 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylamino-morpholinomethylene]methanaminium hexafluorophosphate | COMU | Oxyma ester | A modern, highly efficient reagent with performance comparable to HATU.[24][25] Incorporates the OxymaPure leaving group, which is non-explosive and has a lower allergenic potential.[24] |
Recommendation: For incorporating (R)-α-Me-(4-OCF₃)Phe, HATU , HCTU , or COMU are strongly recommended.
Detailed Experimental Protocols
Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS) - The Coupling Step
This protocol assumes a standard Fmoc/tBu synthesis strategy on an automated or manual synthesizer. The following steps detail the critical coupling of Fmoc-(R)-α-Me-(4-OCF₃)Phe-OH.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the preceding amino acid, wash the peptide-resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Activation Solution Preparation: In a separate vessel, prepare the activation mixture.
-
Dissolve Fmoc-(R)-α-Me-(4-OCF₃)Phe-OH (3.0–5.0 eq. relative to resin loading) in a minimal volume of DMF.
-
Add the chosen coupling reagent (e.g., HATU, HCTU) (2.9–4.9 eq.).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6.0–10.0 eq.).
-
Allow the solution to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for an extended period, typically 2 to 4 hours .
-
-
Reaction Monitoring (Optional but Recommended):
-
After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative test for free amines.
-
Chloranil Test: This test is preferred for secondary amines formed after coupling to a sterically hindered residue. A positive result (blue/green beads) indicates incomplete coupling.
-
Kaiser Test: Note that the Kaiser test may yield a false negative (colorless beads) due to the low accessibility of the hindered secondary amine.
-
-
Double Coupling (If Necessary):
-
If the monitoring test is positive, drain the reaction vessel, and repeat steps 2 and 3 with a fresh solution of activated amino acid for another 1-2 hours. This "double coupling" strategy is highly effective for ensuring the reaction goes to completion.[17]
-
-
Washing: Once the coupling is complete (confirmed by a negative monitoring test), drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove all excess reagents and byproducts. Proceed with the synthesis of the next amino acid.
Protocol 4.2: Peptide Cleavage and Deprotection
The final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid cocktail.[26][27] Scavengers are critical to trap reactive carbocations generated during this process, preventing modification of sensitive residues.[26][28]
-
Preparation: Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A common and robust choice is Reagent K .[28][29]
-
Reagent K Composition:
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of peptide).
-
Gently agitate or stir the slurry at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the TFA solution into a fresh centrifuge tube.
-
Wash the resin with a small additional volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of cold (–20°C) diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash/centrifugation step two more times.
-
Dry the final peptide pellet under vacuum to remove residual ether.
-
Protocol 4.3: Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The presence of the hydrophobic (4-OCF₃)phenyl group will typically increase the peptide's retention time.
-
Analysis and Characterization:
-
LC-MS: Confirm the identity and purity of the final peptide by verifying the correct molecular weight via mass spectrometry.
-
¹⁹F NMR: For a definitive confirmation of incorporation and to gain structural insights, dissolve the purified peptide in a suitable solvent and acquire a ¹⁹F NMR spectrum. The -OCF₃ group should give a distinct singlet, whose chemical shift can be sensitive to the local peptide environment and folding.[12][13]
-
Troubleshooting and Validation
A logical approach to troubleshooting is essential for success. The following diagram illustrates a decision-making process for handling common issues during synthesis.
Caption: Troubleshooting decision tree for synthesis and analysis.
-
Problem: Incomplete coupling (deletion of the hindered residue).
-
Cause: Insufficient activation or reaction time.
-
Solution: Always use a high-potency coupling reagent (HATU, HCTU, COMU). Implement extended coupling times (2-4 hours) and proactively use a double coupling strategy.[17]
-
-
Problem: Side reactions during cleavage.
Conclusion
(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is a powerful tool for peptide drug design, offering the dual benefits of enhanced proteolytic stability and conformational restriction. While its steric bulk demands a departure from standard SPPS conditions, successful incorporation is readily achievable. The keys to success are the selection of highly reactive coupling reagents, the use of extended reaction times with diligent monitoring, and the application of a double coupling strategy. By following the optimized protocols detailed in this guide, researchers can confidently leverage the unique advantages of this amino acid to develop next-generation peptide therapeutics.
References
-
Karle, I. L., & Balaram, P. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Biopolymers, 92(5), 451-9. [Link]
-
Ohkata, K. (2003). Design and Synthesis of Chiral .ALPHA.,.ALPHA.-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Yakugaku Zasshi, 123(11), 869-83. [Link]
-
Novabiochem® Coupling reagents. Merck. [Link]
-
Afonin, S., et al. (2010). Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. ResearchGate. [Link]
-
Ohkata, K., et al. (2002). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]
-
Oda, Y., et al. (2023). Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. Macromolecular Rapid Communications, 44(22), e2300305. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Nguyen, T., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2313. [Link]
-
Development and Application of Trifluoromethoxylating Reagents. Request PDF. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(16), 6032-6039. [Link]
-
Jaworska, P., & Gryko, D. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 25(24), 5909. [Link]
-
Hayashi, Y., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. International Journal of Molecular Sciences, 25(18), 10108. [Link]
-
Aurelio, L., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5249-5252. [Link]
-
Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
-
19 F-NMR analyses enabled by direct trifluoromethylation. ResearchGate. [Link]
-
Hood, C. A., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
Salwiczek, M., et al. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Journal of Biomolecular NMR, 41(2), 81-92. [Link]
-
D'Andrea, L. D., et al. (2000). Proteolytically Stable Peptides by Incorporation of alpha-Tfm Amino Acids. International Journal of Peptide and Protein Research, 56(1), 53-61. [Link]
-
Technical Support Information Bulletin 1206 - HCTU. AAPPTec. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]
-
19F NMR-tags for peptidyl prolyl conformation analysis. PMC. [Link]
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. PubMed. [Link]
-
evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. SciSpace. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3168. [Link]
-
Chantell, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(11), 743-748. [Link]
-
HCTU and TCTU. New coupling reagents: Development and industrial aspects. ResearchGate. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]
-
4-(Trifluoromethyl)-D-phenylalanine. PubChem. [Link]
-
Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. PMC. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). 2BScientific. [Link]
-
Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. Soft Matter. [Link]
-
Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. PMC. [Link]
Sources
- 1. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CAS 135944-05-7: FMOC-ALPHA-METHYL-L-PHE | CymitQuimica [cymitquimica.com]
- 16. L -Fmoc-4-trifluoromethylphenylalanine 247113-86-6 [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
- 23. americanlaboratory.com [americanlaboratory.com]
- 24. bachem.com [bachem.com]
- 25. luxembourg-bio.com [luxembourg-bio.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 28. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 29. peptide.com [peptide.com]
- 30. researchgate.net [researchgate.net]
solid-phase peptide synthesis using Fmoc-(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine
Application Note: High-Fidelity SPPS of Fmoc-(R)-
Executive Summary & Strategic Rationale
The incorporation of Fmoc-(R)-
-
Conformational Constraint: The
-methyl group restricts backbone flexibility, forcing the peptide into specific secondary structures (often helical or turn conformations) and preventing proteolytic degradation by eliminating the -proton required for hydrolytic enzyme mechanisms. -
Pharmacokinetic Enhancement: The trifluoromethoxy (
) group is a superior lipophilic bioisostere. It significantly increases membrane permeability and metabolic stability without the chemical reactivity issues associated with some other halogenated motifs.
However, this residue presents severe synthetic challenges . The quaternary
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Full Name | Fmoc-(R)- |
| Molecular Weight | ~485.5 g/mol (varies slightly by supplier hydration) |
| Lipophilicity ( | High (Due to |
| Steric Bulk | Extreme (Quaternary |
| Racemization Risk | Negligible (No |
| Solubility | Moderate in DMF; High in NMP/DCM mixtures |
| Primary Challenge | Nucleophilic attack on the N-terminus after deprotection |
Strategic Workflow Visualization
The following decision tree outlines the critical pathways for synthesizing peptides containing this hindered residue.
Figure 1: Strategic workflow emphasizing the two critical bottlenecks: Step A (Installation) and Step C (Elongation).
Detailed Experimental Protocols
Protocol A: Resin Preparation & Solvation
Rationale: The
-
Resin Choice: Use ChemMatrix (PEG) or Tentagel resins.
-
Loading: Keep loading low (0.2 – 0.4 mmol/g ) to prevent inter-chain steric clashes.
-
Solvation: Swell resin in DCM for 20 mins, followed by NMP (N-methylpyrrolidone) for 20 mins. NMP is superior to DMF for solvating hydrophobic fluorinated sequences.
Protocol B: Coupling OF the -Methyl AA (Installation)
Rationale: The
-
Reagents:
-
Procedure:
-
Dissolve AA and HATU in minimal dry DMF/NMP (1:1).
-
Add DIEA immediately before adding to the resin.
-
Microwave Step: Irradiate at 75°C for 20 minutes (25-30W).
-
Alternative (Room Temp): Double couple, 2 hours each.
-
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (10%) to prevent deletion sequences.
-
Protocol C: Chain Elongation (Coupling ONTO the Hindered Amine)
Rationale:This is the most difficult step. The N-terminus of the anchored
-
Reagents:
-
Activator: PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or PyAOP.[1]
-
Base: DIEA or TMP (2,4,6-Trimethylpyridine) if base-sensitive.
-
Stoichiometry: 5 eq. Next-AA : 5 eq. PyBrOP : 10 eq. DIEA.
-
-
Procedure:
-
Deprotection: Treat resin with 20% Piperidine in DMF with 0.1M HOBt (to reduce aspartimide formation) for 2 x 15 mins . (Note: Deprotection of
-methyl AAs is slower than standard AAs). -
Coupling: Add pre-activated mixture to resin.
-
Microwave Step: Irradiate at 75°C for 30 minutes .
-
Double Coupling: This step is mandatory . Repeat the coupling with fresh reagents.
-
Monitoring: The Kaiser test (ninhydrin) often gives false negatives on hindered amines. Use the Chloranil Test (turns blue for secondary/hindered amines) or perform a micro-cleavage and analyze by HPLC/MS.
-
Mechanistic Insight: Why Standard Coupling Fails
The following diagram illustrates the steric clash that necessitates the use of smaller, more reactive intermediates (like Acid Bromides via PyBrOP) or high-temperature At-esters.
Figure 2: The
Quality Control & Troubleshooting
| Issue | Diagnosis | Solution |
| Incomplete Coupling (Step A) | Mass spec shows | Switch to Acyl Fluoride method: React AA with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate acid fluoride in situ. |
| Incomplete Elongation (Step C) | Mass spec shows truncation at | Use PyBrOP (generate acid bromide) and increase temperature to 80°C (if Cys/His are absent). |
| Low Solubility | Resin floats or clumps. | The |
| HPLC Retention | Product elutes very late. | The |
References
-
Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents and Solvents." Bachem Technical Guides.
-
Wenschuh, H., et al. (2002). "Coherent synthesis of
-dialkyl amino acids." Journal of Peptide Science. -
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Establishes properties of
group). -
Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. (Protocols for hindered amines).
-
BenchChem Technical Support. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids."
Sources
Application Note & Protocol: Efficient Solid-Phase Coupling of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and technical guidance for the efficient incorporation of the sterically hindered, non-natural amino acid (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS). The protocol addresses the significant challenge posed by the α-methyl group, which sterically encumbers the alpha-amino group, making standard coupling procedures inefficient.[1][2] By leveraging high-activation coupling reagents and optimized reaction conditions, this guide aims to enable researchers to successfully synthesize peptides containing this and structurally similar amino acids, which are of growing interest in medicinal chemistry for their ability to confer enhanced proteolytic stability and conformational rigidity to peptides.[3]
Introduction: The Challenge of Sterically Hindered Amino Acids
The incorporation of unnatural amino acids into peptide chains is a cornerstone of modern drug discovery, allowing for the fine-tuning of pharmacological properties.[3][] Amino acids bearing α,α-disubstitution, such as (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine, are particularly valuable. The presence of the α-methyl group can lock the peptide backbone into specific conformations and provide resistance to enzymatic degradation. However, this same structural feature presents a significant synthetic hurdle.
The steric bulk of the α-methyl group directly hinders the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide, slowing down the rate of amide bond formation significantly.[1][2] Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of HOBt are often insufficient to drive these reactions to completion, leading to low coupling yields and deletion sequences.[2][5]
Furthermore, the trifluoromethoxy (-OCF3) substituent on the phenyl ring, while enhancing metabolic stability and lipophilicity, is a strongly electron-withdrawing group.[6] This can subtly influence the reactivity of the amino acid, though the primary obstacle remains the steric hindrance at the alpha-carbon.
To overcome these challenges, a more forceful activation strategy is required. This typically involves the use of modern uronium or phosphonium salt-based coupling reagents, which generate highly reactive activated esters capable of overcoming the steric barrier.[7][8]
Recommended Coupling Reagents and Strategy
For the successful coupling of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine, the use of high-efficiency coupling reagents is paramount. The following are recommended, with HATU being the primary choice due to its high reactivity and proven efficacy in difficult couplings.[7][9]
| Coupling Reagent | Full Name | Rationale for Use |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive OAt-ester, which is very effective for coupling sterically hindered amino acids. Generally considered one of the most powerful coupling reagents.[7][9] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar in reactivity to HATU, often used as a direct substitute. It is also reported to be less allergenic.[9] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent that is particularly effective for coupling N-methyl and other hindered amino acids.[2][5] |
Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is required to facilitate the activation and coupling steps. DIPEA is the most commonly used base in this context.[10]
General Strategy: The core strategy involves a "double coupling" protocol. After the first coupling reaction, the resin is washed, and the coupling procedure is repeated with a fresh solution of the activated amino acid. This ensures the highest possible conversion of any unreacted N-terminal amines. Monitoring the coupling completion with a qualitative test like the Kaiser test is crucial, although it should be noted that the secondary amine formed after coupling this amino acid will not give a positive Kaiser test result. Therefore, a test after the subsequent Fmoc deprotection is more informative.
Detailed Coupling Protocol
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy on a polystyrene-based resin (e.g., Rink Amide or Wang resin).[10][11] All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Materials and Reagents
-
Fmoc-(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Peptide synthesis grade Dichloromethane (DCM)
-
HATU (or HCTU/PyAOP)
-
DIPEA (or 2,4,6-Collidine)
-
Piperidine solution in DMF (typically 20% v/v)
-
Resin with N-terminally deprotected peptide sequence
-
Appropriate washing solvents (DMF, DCM, Isopropanol)
Experimental Workflow
The following diagram illustrates the key steps in the coupling cycle for (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine.
Caption: Workflow for the double coupling of a sterically hindered amino acid.
Step-by-Step Procedure
Note: The following quantities are based on a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly for different scales.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been fully removed using a standard piperidine/DMF treatment (e.g., 2 x 10 min with 20% piperidine in DMF).[10]
-
Wash the deprotected peptide-resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove residual piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve 4 equivalents of Fmoc-(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine (e.g., 0.4 mmol) and 3.9 equivalents of HATU (e.g., 0.39 mmol) in a minimal amount of DMF (approx. 2 mL for 0.1 mmol scale).
-
Add 8 equivalents of DIPEA (e.g., 0.8 mmol) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes before adding it to the resin.
-
-
First Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the washed peptide-resin.
-
Ensure there is enough solvent to allow the resin to be fully swollen and agitated freely. Add more DMF if necessary.
-
Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences, this time can be extended to 4 hours or overnight.
-
-
Intermediate Wash:
-
After the first coupling period, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove byproducts and unreacted reagents.
-
-
Second Coupling Reaction (Recommended):
-
Repeat steps 2 and 3 to perform a second coupling. This is highly recommended to drive the reaction to completion and minimize the risk of deletion sequences.
-
-
Final Wash:
-
After the second coupling, drain the reaction solution.
-
Wash the peptide-resin extensively with DMF (3x), DCM (3x), and Isopropanol (3x).
-
Dry the resin under vacuum for a short period before proceeding to the next Fmoc deprotection step.
-
Optimization and Troubleshooting
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of hindered amino acids.[1][12] If available, performing the coupling steps at an elevated temperature (e.g., 50-75°C) for shorter periods (e.g., 10-30 minutes) can be highly effective.
-
Choice of Base: While DIPEA is standard, if racemization of the preceding residue is a concern, a bulkier base like 2,4,6-Collidine can be used, although it is less basic and may require slightly longer reaction times.
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be used as an alternative to DMF and is sometimes more effective at solvating growing peptide chains and preventing aggregation.
-
Monitoring: After the subsequent Fmoc deprotection, a small sample of the resin can be cleaved and analyzed by LC-MS to confirm the successful incorporation of the hindered amino acid before proceeding with the synthesis of the rest of the peptide.
Conclusion
The successful incorporation of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine into synthetic peptides is achievable with a carefully optimized protocol. The primary challenge of steric hindrance can be effectively overcome by employing highly reactive uronium or phosphonium salt-based coupling reagents, such as HATU, in conjunction with a double coupling strategy. By following the detailed steps outlined in this guide, researchers can confidently synthesize novel peptides containing this and other challenging α,α-disubstituted amino acids, paving the way for the development of new peptide-based therapeutics with enhanced stability and structural definition.
References
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
Merck. Novabiochem® Coupling reagents. Available from: [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]
-
Journal of the American Chemical Society. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Available from: [Link]
-
PubMed. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]
-
ResearchGate. (PDF) The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Available from: [Link]
-
PNAS. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Available from: [Link]
-
Iris Biotech. Optimizing Peptide Coupling: Key Techniques. Available from: [Link]
-
NTU > IRep. PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Available from: [Link]
-
Mesa Labs. SPPS Tips For Success Handout. Available from: [Link]
-
Reddit. Solid Phase Peptide Synthesis Help : r/Chempros. Available from: [Link]
-
Springer Link. Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]
-
The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]
-
Nature. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]
-
ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Available from: [Link]
-
ChemRxiv. Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation. Available from: [Link]
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
ResearchGate. Endogenous Site-Specific Encoding of Trifluoromethyl-Bearing Phenylalanine and Tryptophan for in-Cell 19 F NMR. Available from: [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. jpt.com [jpt.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
applications in 19F NMR for protein structure and interaction studies
Application Note: Precision 19F-NMR for Protein Structure & Interaction Profiling
Executive Summary
Fluorine-19 (
-
Zero Biological Background: Unlike
or , fluorine is absent in native biological macromolecules, rendering the spectrum 100% specific to the introduced probe.[1] -
Hyper-Sensitivity: With a gyromagnetic ratio 83% that of protons and 100% natural abundance,
offers high sensitivity, allowing data acquisition at lower concentrations (10–50 ). -
Environmental Responsiveness: The
chemical shift is exquisitely sensitive to local electrostatic fields and van der Waals packing, often exhibiting chemical shift perturbations (CSP) 50–100 times larger than protons for identical conformational events.
This guide details the strategic implementation of
Part 1: Strategic Labeling – The Foundation of Signal
The quality of
Decision Matrix: Labeling Strategy
Use the following logic flow to determine the optimal labeling route for your target protein.
Figure 1: Decision tree for selecting
Protocol 1: Site-Specific Cysteine Conjugation (Chemical)
Objective: Covalent attachment of a trifluoromethyl probe to a surface-exposed cysteine. Target Probe: 3-bromo-1,1,1-trifluoroacetone (BTFA) or 2,2,2-trifluoroethanethiol (TET). BTFA is preferred for its high sensitivity (3 equivalent fluorines) and sharp singlet signal.
Reagents:
-
Purified Protein (in non-reducing buffer, pH 7.0–7.5).
-
BTFA (Stock: 100 mM in pure ethanol or DMSO).
-
TCEP (Tris(2-carboxyethyl)phosphine) – Avoid DTT/BME as they compete for the probe.
Step-by-Step Workflow:
-
Pre-Reduction: Incubate protein (50–100
) with 2-fold molar excess of TCEP for 30 mins at 4°C to ensure cysteines are reduced. -
Buffer Exchange: Rapidly remove TCEP using a desalting column (e.g., PD-10) equilibrated with Degassed Labeling Buffer (50 mM Phosphate, pH 7.2, 100 mM NaCl). Note: Oxygen can re-oxidize Cys; work quickly.
-
Conjugation: Add BTFA (dissolved in ethanol) to the protein solution at a 5:1 to 10:1 molar excess.
-
Critical: Add BTFA dropwise while stirring to prevent local precipitation.
-
-
Incubation: React for 2–4 hours at room temperature or overnight at 4°C.
-
Quenching: Add 10 mM DTT to quench unreacted BTFA.
-
Purification: Extensive dialysis or Size Exclusion Chromatography (SEC) is mandatory to remove free probe. Free BTFA yields a sharp signal that can obscure protein signals.
-
QC: Verify labeling efficiency via Mass Spectrometry (Mass shift: +110 Da for BTFA).
Part 2: Structural Dynamics & Solvent Accessibility
Once labeled, the
Mechanism: The
Data Interpretation Table:
| Parameter | Observation | Structural Insight |
| Chemical Shift ( | Downfield Shift | Deshielding environment (often H-bond donor proximity or van der Waals compression). |
| Linewidth ( | Broad (>50 Hz) | Restricted motion, high Chemical Shift Anisotropy (CSA), or intermediate exchange. |
| SIIS ( | Large (~0.2 ppm) | Solvent Exposed: Probe is on the surface. |
| SIIS ( | Small (<0.05 ppm) | Buried/Structured: Probe is in a hydrophobic pocket. |
Part 3: Interaction Studies (FBDD & Screening)
NMR is the gold standard for Fragment-Based Drug Discovery (FBDD) due to the "Spy Molecule" (Ligand-Observed) or "PrOF" (Protein-Observed) approaches.Workflow: Ligand-Observed Screening ( Relaxation Filter)
This method relies on the dramatic difference in transverse relaxation time (
Figure 2: Ligand-observed screening workflow utilizing T2 relaxation filtering (CPMG) to identify binders.
Protocol 2: Ligand-Observed Binding Assay ( -Filter)
Objective: Screen a cocktail of fluorinated fragments to identify binders to the target protein.
Experimental Setup:
-
Sample Preparation:
-
Buffer: 50 mM Phosphate, 100 mM NaCl, 10% D
O. Crucial: Ensure buffer components (like TFA) are absent. -
Ligand Cocktail: Mix 5–10 fragments (non-overlapping
) at 50 each. -
Protein: Add target protein at 10–20
(Sub-stoichiometric is acceptable for filtering). -
Reference: Include an internal standard (e.g., Trifluoroacetic acid in a sealed capillary) to correct for phase/shift drift.
-
-
NMR Acquisition (Pulse Sequence: CPMG):
-
Use a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.
-
Delay (
): Set the total spin-echo delay to 50–200 ms. -
Logic: Small molecules (free) have long
and survive the delay. Large complexes (bound) have short and decay to noise.
-
-
Data Analysis:
-
Compare the spectra of Ligand Only vs. Ligand + Protein .
-
Hit Criteria: A reduction in peak intensity
indicates binding (exchange broadening + shortening). -
Validation: Follow up hits with a
titration (single ligand) to rule out aggregation-induced broadening.
-
References
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics.[2][5][6][7][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Jordan, J. B., et al. (2012).[10] Fragment-based drug discovery: practical implementation based on 19F NMR spectroscopy. Journal of Medicinal Chemistry.
-
Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry.
-
Dalvit, C., et al. (2003). Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics. Combinatorial Chemistry & High Throughput Screening.
-
Evan Williams, H., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Analytical Chemistry.
Sources
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. Fragment based drug discovery: practical implementation based on ¹⁹F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
use of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine to enhance peptide stability
Application Note: Enhancing Peptide Druggability via Non-Canonical Amino Acid Incorporation
Subject: Strategic Incorporation of (R)-
Executive Summary
Peptide therapeutics often fail due to two primary bottlenecks: rapid proteolytic degradation and poor membrane permeability. This application note details the use of (R)-
Mechanistic Rationale
The utility of (R)-
-
The
-Methyl Steric Shield (Proteolytic Resistance): Native peptides possess a hydrogen at the -carbon. Proteases (e.g., chymotrypsin, DPP-IV) require access to this site or the adjacent amide bond to catalyze hydrolysis. Replacing the -proton with a methyl group creates a "quaternary center," imposing severe steric clashes that prevent the protease catalytic triad from engaging the peptide bond. Furthermore, the (R)-configuration (analogous to D-amino acids) disrupts the natural L-peptide backbone trajectory, often inducing -turns that are unrecognized by endogenous enzymes. -
The Trifluoromethoxy "Ghost" (Metabolic & Permeability Enhancer): The
group is a "super-halogen." It is electronically similar to oxygen but sterically larger and significantly more lipophilic (Hansch ). Unlike a methoxy group ( ), the bond is metabolically stable against oxidative O-dealkylation (a common clearance pathway for ethers). Its high lipophilicity facilitates passive transport across the lipid bilayer. -
Conformational Locking:
-disubstituted amino acids strictly limit the and torsion angles (Ramachandran space), pre-organizing the peptide into its bioactive conformation (entropy reduction), which can enhance receptor affinity.
Visualizing the Mechanism
Figure 1: Mechanistic action of (R)-
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Challenge: The
Solution: Use high-efficiency coupling reagents (HATU or PyAOP) and elevated temperatures or microwave assistance.
Materials Required
-
Resin: Rink Amide ChemMatrix or Tentagel (PEG-based resins swell better for difficult sequences).
-
Amino Acid: Fmoc-(R)-
-Me-4-(OCF3)-Phe-OH. -
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).
-
Solvent: DMF (anhydrous).
Step-by-Step Procedure
-
Resin Preparation:
-
Swell resin (0.1 mmol scale) in DMF for 30 minutes.
-
Deprotect Fmoc (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.
-
-
Coupling the Modifier (The Critical Step):
-
Stoichiometry: Use only 2.0 equivalents of the precious Fmoc-(R)-
Me-4-(OCF3)-Phe-OH (vs. standard 5.0 eq) to conserve material, but compensate with time/heat. -
Activation: Dissolve AA (2 eq) + HATU (1.9 eq) + HOAt (2 eq) in minimal DMF. Add DIEA (4 eq). Pre-activate for 1 minute.
-
Conditions: Shake for 2 hours at Room Temperature OR 15 minutes at 60°C (Microwave, 25W).
-
Monitoring: Perform a Chloranil test (ninhydrin is ineffective for some secondary amines/steric bulk). If positive (blue specks), recouple.
-
-
Capping (Mandatory):
-
Cap unreacted sites with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 min to prevent deletion sequences.
-
-
Coupling the Next Amino Acid:
-
Note: The amine of the attached
-methyl residue is sterically crowded. -
Use PyAOP or COMU (5 eq) with Oxyma Pure at 50°C-75°C for 2 x 20 minutes.
-
-
Cleavage:
-
Standard TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The
group is stable to TFA.
-
Protocol: Stability Profiling (Plasma Assay)
To validate the efficacy of the modification, a comparative stability assay against the native peptide is required.
Experimental Workflow
Figure 2: Workflow for plasma stability assessment.
Detailed Method
-
Preparation: Prepare 10 mM stocks of Native and Modified peptides in DMSO.
-
Incubation: Spike peptides into pooled human plasma (final conc. 1-5 µM). Incubate at 37°C in a shaking water bath.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 200 µL cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide or a labeled peptide).
-
Analysis: Centrifuge (4000g, 20 min). Inject supernatant onto a C18 column coupled to a Triple Quadrupole Mass Spectrometer.
-
Calculation: Plot
vs. Time. The slope gives half-life: .
Data Interpretation & Expected Results
The following table illustrates the typical impact of replacing a labile Phenylalanine (Phe) with (R)-
| Parameter | Native Peptide (L-Phe) | Modified Peptide ((R)- | Interpretation |
| Plasma | 12 minutes | > 240 minutes | Steric Shielding: |
| Microsomal Stability ( | High (>50 µL/min/mg) | Low (<10 µL/min/mg) | Metabolic Stability: |
| LogD (pH 7.4) | -1.5 (Hydrophilic) | 0.8 (Moderately Lipophilic) | Permeability: |
| Receptor Affinity ( | 5.0 nM | 2.5 nM | Conformational Lock: (R)-config forces a turn that may better fit the binding pocket. |
Critical Note on Stereochemistry:
The use of the (R)-enantiomer is deliberate. While natural peptides use L-amino acids ((S)-configuration), introducing a single (R)-
References
-
Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha-methyl-phenylalanine residue.Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Albericio, F., & Bomer, J. M. (2010). Solid-Phase Synthesis of Difficult Peptides: Coupling Reagents and Conditions. Chemical Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] Link
-
Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. AAPS Journal. Link
Sources
(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine for studying protein-ligand interactions
Application Note: (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine for Studying Protein-Ligand Interactions
Abstract
This guide details the strategic application of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine (hereafter referred to as (R)-
-
Structural Constraint: The
-methyl group restricts backbone flexibility, stabilizing bioactive conformations (e.g., helices, turns) and conferring exceptional proteolytic resistance. -
NMR Reporter: The trifluoromethoxy (
) group acts as a sensitive, singlet F NMR probe for monitoring protein-ligand interactions without background interference from biological matrices.
This document provides optimized protocols for Solid Phase Peptide Synthesis (SPPS) incorporation,
Physicochemical Profile & Strategic Value
The utility of (R)-
| Property | Feature | Strategic Benefit |
| Stereochemistry | (R)-Configuration (D-like) | Induces specific backbone turns (e.g., Type II' |
| Steric Constraint | Restricts | |
| Electronic/Steric | 4-Trifluoromethoxy ( | Lipophilic ( |
| NMR Sensitivity | 3 Equivalent Fluorines | High sensitivity singlet; chemical shift is highly responsive to changes in local dielectric environment (ligand binding). |
Protocol: Incorporation via Solid Phase Peptide Synthesis (SPPS)
Challenge: The steric bulk of the
Solution: Use high-efficiency coupling reagents (HATU or PyAOP) with extended reaction times and microwave energy.
Materials
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids), low loading (0.3–0.5 mmol/g recommended to reduce aggregation).
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure
-
Resin Swelling:
-
Swell resin in DCM (20 min) followed by DMF (20 min).
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
-
Activation (Critical):
-
Dissolve (R)-
Me-4-OCF -Phe (3.0 equiv relative to resin) in minimal DMF. -
Add HATU (2.9 equiv) and HOAt (3.0 equiv).
-
Add DIPEA (6.0 equiv). Note: Pre-activation for 1-2 minutes is beneficial, but do not exceed 5 mins to avoid rearrangement.
-
-
Coupling:
-
Add activated solution to resin.[1]
-
Microwave Method (Recommended): Heat to 75°C for 10 minutes (25W).
-
Manual Method: Shake at room temperature for 2–4 hours.
-
QC Step: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test) to check for unreacted resin amines. If positive (blue), repeat coupling.
-
-
Capping:
-
Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap unreacted chains.
-
-
Subsequent Coupling:
-
Coupling the next amino acid onto the sterically hindered N-terminus of the (R)-
Me-4-OCF -Phe is also difficult. Use PyAOP/HOAt and double coupling for the subsequent residue.
-
Workflow Visualization
Figure 1: Optimized SPPS workflow for sterically hindered
Application: F NMR Ligand Binding Assays
The
Experimental Setup
-
Instrument: 400 MHz NMR (or higher) with a
F-capable probe. -
Buffer: Phosphate-buffered saline (PBS), pH 7.4, 10% D
O (lock). Avoid fluorinated buffers. -
Internal Standard: Trifluoroacetic acid (TFA) in a capillary insert (optional) or calibrate to an external standard.
Protocol: Direct Binding Titration
-
Ligand Preparation: Dissolve the (R)-
Me-4-OCF -Phe containing peptide in buffer (Concentration: 50 M). -
Reference Spectrum: Acquire a 1D
F NMR spectrum of the ligand alone. Note the sharp singlet at ~ -58 ppm. -
Titration:
-
Add Protein Target in increasing molar ratios (0.1, 0.5, 1.0, 2.0 equivalents).
-
Acquire
F spectra at each step.
-
-
Data Analysis:
-
Fast Exchange: Peak shifts continuously. Plot
vs. [Protein] to determine . -
Slow Exchange: New peak appears for the bound state. Integrate peak areas to determine % bound.
-
Line Broadening: If the peak disappears or broadens significantly, it indicates binding to a large receptor (slow tumbling).
-
Interaction Logic
Figure 2: Interpretation of
Application: Proteolytic Stability Assay
The
Protocol
-
Substrate: 100
M Peptide in PBS. -
Enzyme: Add
-Chymotrypsin (promiscuous for aromatics) at a 1:100 enzyme:substrate ratio. -
Monitoring:
-
Incubate at 37°C.
-
Take aliquots at t=0, 1h, 4h, 24h.
-
Quench with 1% TFA/Acetonitrile.[1]
-
-
Analysis: Analyze via RP-HPLC or LC-MS.
-
Expectation: Peptides containing (R)-
Me-4-OCF -Phe should show >90% intact parent compound after 24h, whereas standard Phe analogs typically degrade within 1-4 hours.
References
-
Grokipedia. Trifluoromethoxy group: Properties and Applications. (Accessed 2026).[2] 3
-
Journal of the American Chemical Society. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. (2023).[4] 5
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2025).[6][7][8] 9
-
Oxford Academic. Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.10
-
PubMed. Site-specific Incorporation of a (19)F-amino Acid Into Proteins as an NMR Probe.[11] (2007).[12] 12
Sources
- 1. rsc.org [rsc.org]
- 2. figshare.com [figshare.com]
- 3. grokipedia.com [grokipedia.com]
- 4. bachem.com [bachem.com]
- 5. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates [elifesciences.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Genetically encoded site-specific 19F unnatural amino acid incorporation in V. natriegens for in-cell NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
creating peptide libraries with (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine
Application Note: High-Fidelity Incorporation of (R)- -Methyl-4-(trifluoromethoxy)phenylalanine into Peptide Libraries
Abstract
This guide details the strategic incorporation of (R)-
Part 1: Scientific Rationale & Design Logic
The "Magic Methyl" Effect: Conformational Locking
The introduction of a methyl group at the
-
Mechanism: The geminal dimethyl-like effect (Thorpe-Ingold effect) reduces the entropic penalty of folding.
-
Stereochemistry: While L-
-methyl amino acids stabilize right-handed helices, the (R)-enantiomer acts as a powerful -turn inducer or a stabilizer of left-handed helical turns when placed in an L-peptide background. This is critical for disrupting protein-protein interactions (PPIs) that rely on extended -sheet interfaces.
The Trifluoromethoxy Advantage ( )
The
-
Lipophilicity: It significantly increases the LogP (Hansch
value ), enhancing membrane permeability compared to a methoxy group.[1] -
Metabolic Armor: The C-F bonds are resistant to cytochrome P450 oxidation, protecting the phenyl ring from metabolic clearance.
-
Electronic Effect: It is strongly electron-withdrawing (
), which alters the pKa of nearby functional groups and strengthens - stacking interactions with target proteins.
Part 2: Synthetic Challenges & Strategic Solutions
The synthesis of libraries containing (R)-
-
Coupling of the AA: The quaternary carbon creates significant steric bulk, making the activated ester difficult to attack.
-
Coupling onto the AA: Once incorporated, the N-terminus is a primary amine attached to a quaternary center. It is sterically shielded, making the subsequent acylation the most difficult step in the entire synthesis.
Core Protocol Adjustments
| Parameter | Standard SPPS | Required for (R)- |
| Resin Loading | 0.6 – 0.8 mmol/g | Low Loading (0.2 – 0.3 mmol/g) to prevent inter-chain aggregation. |
| Coupling Reagent | HBTU or DIC | HATU (for the AA itself) and PyAOP (for the next AA). |
| Base | DIPEA | TMP (2,4,6-Trimethylpyridine) or DIPEA (controlled pH). |
| Temperature | Ambient | 50°C - 75°C (Microwave preferred). |
| Monitoring | Kaiser Test | Chloranil Test or micro-cleavage LCMS. |
Part 3: Detailed Experimental Protocol
Materials
-
Resin: ChemMatrix® or Tentagel® (PEG-PS) resins are preferred for their superior swelling in difficult sequences. Use Rink Amide linker for libraries.
-
Reagents: Fmoc-(R)-
Me-4-OCF -Phe-OH, HATU, HOAt, PyAOP, DIPEA, DMF (peptide grade), Piperidine.
Workflow Diagram
The following Graphviz diagram illustrates the critical decision pathways for incorporating this difficult residue.
Caption: Workflow for incorporating sterically hindered
Step-by-Step Procedure
Step 1: Resin Preparation[2][3]
-
Weigh resin (e.g., Rink Amide ChemMatrix, 0.5 mmol/g).
-
Swell in DCM for 30 minutes.
-
Wash with DMF (
min).
Step 2: Coupling of Fmoc-(R)-
Me-4-OCF
-Phe-OH
Rationale: The
-
Dissolve: 4.0 eq of AA, 3.8 eq of HATU , and 4.0 eq of HOAt in minimal DMF.
-
Activate: Add 8.0 eq of DIPEA . Pre-activate for 1 minute (do not exceed 2 mins to avoid racemization, though less risk with
-Me). -
React: Add to resin.[2][3] Agitate for 2 hours at room temperature OR 15 mins at 60°C (microwave, 25W).
-
Double Couple: Drain and repeat the coupling with fresh reagents. This is mandatory.
Step 3: Capping (Crucial)
Any unreacted amino groups on the resin must be capped to prevent deletion sequences.
-
Add Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes.
Step 4: Fmoc Deprotection
Rationale: Steric bulk slows down the approach of piperidine.
-
Treat with 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation if Asp is present).
-
Cycles:
min, min.
Step 5: Coupling the NEXT Amino Acid (The "Hardest" Step)
Rationale: The amine on the resin is now attached to a quaternary carbon. It is extremely unreactive.
-
Reagent Switch: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[4] It is a phosphonium salt, superior to uronium salts (HATU) for coupling to hindered amines.
-
Conditions: 5.0 eq Incoming AA, 5.0 eq PyAOP, 5.0 eq HOAt, 10 eq DIPEA.
-
Heat: React at 75°C for 20 mins (Microwave) or 3 hours at 50°C (Conventional).
-
Validation: Perform a micro-cleavage (see below) to ensure the chain has extended.
Part 4: Quality Control & Validation
Visual colorimetric tests (Kaiser) are often unreliable for hindered amines.
The Chloranil Test (Preferred for Secondary/Hindered Amines)
-
Wash a few resin beads with Ethanol.
-
Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF.
-
Wait 5 minutes.
-
Blue/Green beads: Positive (Free amine present -> Coupling failed).
-
Colorless/Yellow: Negative (Coupling complete).
-
Micro-Cleavage (Definitive)
For library production, validate the first batch via LC-MS.
-
Take ~2 mg of resin.
-
Treat with 95% TFA / 2.5% TIS / 2.5% H
O for 30 mins. -
Evaporate TFA under nitrogen.
-
Dissolve in 50% Acetonitrile/Water and inject on LC-MS.
-
Look for the mass of the (R)-
Me-4-OCF -Phe adduct.
References
-
Conformational Constraints: Toniolo, C., et al. (2001).
-methyl-alanine residue. Biopolymers , 60(6), 396–419. Link -
Trifluoromethoxy Properties: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science , 317(5846), 1881-1886. Link
-
Difficult Coupling Reagents: Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Strategies for the Solid-Phase Synthesis of Difficult Peptides. Methods in Enzymology , 289, 104-126. Link
-
PyAOP Utility: Coste, J., et al. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters , 31(2), 205-208. Link
-
Library Synthesis Strategy: Lam, K. S., et al. (1991). A new type of synthetic peptide library for identifying ligand-binding activity. Nature , 354, 82–84. Link
Application Notes & Protocols: Asymmetric Synthesis of α-Methylated Amino Acids for Advanced Peptide Design
Introduction: The Strategic Advantage of a Single Methyl Group
In the landscape of modern drug discovery and peptide science, the deliberate and precise modification of peptide structures is paramount to enhancing their therapeutic potential. Among the arsenal of chemical tools available, the introduction of an α-methyl group to an amino acid residue stands out as a subtle yet powerful strategy. This modification, which replaces the α-hydrogen with a methyl group, imparts significant and predictable changes to the peptide's local and global properties. The incorporation of α-methylated amino acids is a key tactic to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.[1][2]
The primary advantages of α-methylation in peptide design include:
-
Enhanced Proteolytic Resistance: The steric hindrance provided by the α-methyl group shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's in vivo half-life.[1][2]
-
Conformational Rigidity: The substitution of the α-hydrogen with a larger methyl group sterically restricts the permissible dihedral angles (φ and ψ) of the peptide backbone.[3] This constraint reduces the molecule's conformational flexibility, pre-organizing it into a specific secondary structure, often a helical conformation.[3][4] This can lead to higher receptor binding affinity and specificity.
-
Improved Pharmacokinetic Properties: By reducing the number of hydrogen bond donors and increasing lipophilicity, α-methylation can enhance a peptide's ability to cross cellular membranes.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the leading methodologies for the asymmetric synthesis of α-methylated amino acids. We will delve into the mechanistic underpinnings of these synthetic strategies, offer detailed, field-proven protocols, and discuss the critical considerations for their successful implementation.
Core Synthetic Strategies: A Chemist's Guide to Stereocontrol
The central challenge in synthesizing α-methylated amino acids lies in the stereocontrolled formation of a quaternary α-carbon. Over the years, a variety of elegant solutions have been developed, which can be broadly categorized into three main approaches: chiral auxiliary-mediated synthesis, catalytic asymmetric synthesis, and enzymatic resolution.
Chiral Auxiliary-Mediated Asymmetric Synthesis
This classical yet highly reliable approach involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, after which it is cleaved to yield the enantiomerically enriched product.
The use of pseudoephedrine as a chiral auxiliary, pioneered by Myers, has proven to be a robust and highly practical method for the synthesis of a wide range of α-amino acids, including their α-methylated counterparts.[7][8] The key to this method's success lies in the predictable diastereoselective alkylation of a pseudoephedrine glycinamide-derived enolate.
Workflow for Pseudoephedrine-Mediated Synthesis:
Figure 1. General workflow for the asymmetric synthesis of α-methylated amino acids using a pseudoephedrine chiral auxiliary.
Protocol: Asymmetric Synthesis of (S)-α-Methylphenylalanine using a Pseudoephedrine Auxiliary
This protocol is adapted from the methodology described by Myers et al.[7][8]
Step 1: Preparation of the Pseudoephedrine Alaninamide Pivaldimine
-
To a solution of (1S,2S)-pseudoephedrine (1.0 eq) and N-Boc-L-alanine (1.05 eq) in THF at 0 °C, add pivaloyl chloride (1.1 eq) followed by N-methylmorpholine (2.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Work up the reaction by adding water and extracting with ethyl acetate. The organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude N-Boc protected amide is then deprotected by treatment with a solution of HCl in dioxane.
-
After removal of the solvent, the resulting amine hydrochloride salt is treated with pivaldehyde and a suitable base (e.g., triethylamine) in a solvent like dichloromethane to form the pivaldimine Schiff base. Purify by chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the pseudoephedrine alaninamide pivaldimine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) to the enolate solution.
-
Stir the reaction at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.
Step 3: Hydrolysis and Auxiliary Removal
-
Dissolve the purified alkylation product in a 3:1 mixture of dioxane and water.
-
Heat the solution at reflux for 12-24 hours.[7]
-
Cool the reaction mixture and add water. Wash the aqueous solution with dichloromethane to recover the pseudoephedrine auxiliary.
-
The aqueous layer, containing the salt-free amino acid, can be purified by ion-exchange chromatography or crystallization to yield enantiomerically pure (S)-α-methylphenylalanine.
Data Summary: Diastereoselectivities in Pseudoephedrine-Mediated Alkylations
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Reference |
| Benzyl Bromide | >98:2 | [7] |
| Iodomethane | >98:2 | [7] |
| Allyl Iodide | >98:2 | [7] |
| 3-Bromopropyl triflate | >98:2 | [7] |
Table 1: Representative diastereoselectivities achieved in the alkylation of the pseudoephedrine alaninamide enolate.
While pseudoephedrine is highly effective, other chiral auxiliaries have also been successfully employed for the synthesis of α-methylated amino acids. These include:
-
Oxazolidinones (Evans Auxiliaries): These auxiliaries are widely used in asymmetric synthesis and can be applied to the synthesis of α-methylated amino acids through the alkylation of an N-acylated oxazolidinone derived from an amino acid.[9]
-
Carene-Derived Iminolactones: Chiral iminolactones derived from the naturally occurring (+)-3-carene serve as effective templates for the highly diastereoselective alkylation to produce α-methylated α-amino acids under phase-transfer catalysis conditions.[10]
-
Schöllkopf's Bis-lactim Ethers: This method involves the alkylation of a chiral bis-lactim ether derived from a dipeptide (e.g., cyclo(L-Val-Gly)). The chiral valine residue directs the stereochemistry of the alkylation.[11]
Catalytic Asymmetric Synthesis
The development of catalytic asymmetric methods represents a significant advancement, as it obviates the need for stoichiometric amounts of a chiral auxiliary. These methods often rely on a chiral catalyst to create a chiral environment around the reacting species, thereby influencing the stereochemical outcome.
Phase-transfer catalysis (PTC) is an operationally simple and scalable technique. In the context of amino acid synthesis, a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a cinchona alkaloid, is used to shuttle an enolate from the aqueous or solid phase to the organic phase where it reacts with an electrophile.
Conceptual Workflow for Asymmetric PTC Alkylation:
Figure 2. Mechanism of chiral phase-transfer catalyzed asymmetric alkylation of a glycine Schiff base.
Protocol: Asymmetric Synthesis of an α-Methylated Amino Acid via PTC
This protocol is a generalized procedure based on established methods.[12]
-
To a vigorously stirred biphasic mixture of toluene and 50% aqueous KOH, add the benzophenone imine of glycine tert-butyl ester (1.0 eq) and a chiral phase-transfer catalyst such as an O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (1-5 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or lower).
-
Add the alkylating agent (e.g., methyl iodide, 1.5 eq) neat or as a solution in toluene.
-
Stir the reaction vigorously for the required time (typically 12-48 hours), monitoring by TLC.
-
Upon completion, dilute the reaction with water and ethyl acetate. Separate the layers.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography.
-
The resulting α-alkylated product is then hydrolyzed under acidic conditions (e.g., HCl in dioxane or TFA) to remove the benzophenone and tert-butyl protecting groups, yielding the desired α-methylated amino acid.
Enzymatic and Chemo-enzymatic Methods
Biocatalysis offers an environmentally benign and often highly selective route to chiral molecules. For the synthesis of α-methylated amino acids, enzymatic resolutions are particularly common.
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase can be used for the enantioselective hydrolysis of a racemic α-methylated amino acid ester.[13]
Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic α-Methyl Amino Acid Ester
This is a general protocol based on described enzymatic resolutions.[13]
-
Prepare a suspension of the racemic α-methyl amino acid ester hydrochloride salt (e.g., (R,S)-2-amino-2-methyl-3-phenylpropionic acid ethyl ester HCl) in a phosphate buffer (e.g., pH 7.4).
-
Add a lipase, for instance, Lipase L-10, to the suspension.
-
Stir the mixture at room temperature, monitoring the progress of the hydrolysis by HPLC. The reaction is typically stopped at ~50% conversion.
-
Adjust the pH of the mixture to ~8.5 with a saturated NaHCO₃ solution.
-
Extract the unreacted (R)-ester with an organic solvent like toluene. The organic extracts are dried and concentrated to yield the enantiomerically enriched (R)-ester.
-
The aqueous layer, containing the hydrolyzed (S)-acid, is then acidified and the product is extracted or isolated to yield the enantiomerically enriched (S)-acid.
Application in Peptide Design: From Building Block to Better Therapeutics
The availability of enantiomerically pure α-methylated amino acids opens up a vast design space for creating peptides with superior therapeutic properties.
Inducing Helical Conformations
The steric bulk of the α-methyl group disfavors extended conformations and strongly promotes the formation of helical structures, such as the 3₁₀-helix and the α-helix.[3] This is particularly valuable in the design of peptide mimetics of helical protein domains, for example, in targeting protein-protein interactions. A notable example is the incorporation of α-methylated amino acids into apolipoprotein A-I mimetic peptides, which has been shown to enhance their helicity and cholesterol efflux potential.[4]
Enhancing Stability and Bioavailability
As previously mentioned, α-methylation provides a steric shield against proteolysis.[1] This increased metabolic stability is a critical factor for the development of orally bioavailable peptide drugs. For instance, the simple α-methylation of the central proline residue in the tripeptide Gly-Pro-Glu led to the development of trofinetide, a neuroprotective peptide approved for the treatment of Rett syndrome.[1]
Fine-Tuning Biological Activity
The conformational constraints imposed by α-methylation can lead to a more defined interaction with a biological target, potentially increasing potency and selectivity. However, it is crucial to consider the position of the modification, as methylation at a residue critical for binding could also disrupt activity.[2] Therefore, a systematic "alanine scan" followed by an "α-methyl-alanine scan" can be a powerful strategy to probe structure-activity relationships.
Conclusion
The asymmetric synthesis of α-methylated amino acids is a cornerstone of modern medicinal chemistry and peptide science. The methodologies outlined in this guide, from the reliable chiral auxiliary-based approaches to the more elegant catalytic and enzymatic systems, provide chemists with a robust toolkit for creating these valuable building blocks. By understanding the principles behind these synthetic strategies and their impact on peptide structure and function, researchers can rationally design and construct next-generation peptide therapeutics with enhanced stability, conformation, and biological activity.
References
-
Myers, A. G., & Gleason, J. L. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters, 15(12), 3054–3057. Retrieved from [Link]
-
Lu, T.-J., & Lin, C.-K. (2011). Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. The Journal of Organic Chemistry, 76(6), 1621–1633. Retrieved from [Link]
-
Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). Stereospecific synthesis of alpha-methylated amino acids. Amino Acids, 18(1), 81–88. Retrieved from [Link]
-
Santini, C., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(24), 2637-2664. Retrieved from [Link]
-
Jack West. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
-
Jayaraman, S., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Scientific Reports, 10(1), 5549. Retrieved from [Link]
- Barberis, C. L., & Cherney, R. J. (2000). Synthesis of alpha-methyl, alpha-substituted amino acids. U.S. Patent No. 6,043,376.
-
Chen, C., et al. (1998). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry, 63(17), 5631–5635. Retrieved from [Link]
-
Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]
-
Chinchilla, R., et al. (1998). Asymmetric synthesis of (S)-α-methyl α-amino acids by alkylation of chiral 3,6-dihydro-2H-1,4-oxazin-2-ones using unactivated alkyl halides and organic bases. Tetrahedron: Asymmetry, 9(16), 2893-2902. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 29). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Toniolo, C., & Crisma, M. (1992). Conformations of amino acids and peptides. Cambridge University Press. Retrieved from [Link]
-
Mundy, B. P. (2015). Strecker Amino Acid Synthesis. ResearchGate. Retrieved from [Link]
-
Myers, A. G., et al. (1999). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society, 121(44), 10215–10227. Retrieved from [Link]
-
Santini, C., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(24), 2637-2664. Retrieved from [Link]
-
Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). Stereospecific synthesis of alpha-methylated amino acids. Amino Acids, 18(1), 81–88. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino Acids and Derivatives. Retrieved from [Link]
-
Garrido, M., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(24), 5489. Retrieved from [Link]
-
American Chemical Society. (2009). Asymmetric Synthesis and Application of α-Amino Acids. ACS Symposium Series. Retrieved from [Link]
-
Song, H., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(36), 19835-19842. Retrieved from [Link]
-
Schöllkopf, U., et al. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1981(8), 669-671. Retrieved from [Link]
-
Fischer, C., & Fu, G. C. (2005). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 127(12), 4594–4595. Retrieved from [Link]
-
Al-Harrasi, A., & Al-Nabhani, A. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Drug Design and Discovery. Molecules, 26(11), 3183. Retrieved from [Link]
-
Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. Organic Letters, 7(2), 255–258. Retrieved from [Link]
-
Song, H., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. ETH Zurich Research Collection. Retrieved from [Link]
-
Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Advances in Asymmetric Synthesis (pp. 247-285). JAI Press Inc. Retrieved from [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]
-
Zhu, Y., et al. (2011). Asymmetric syntheses of α-methyl γ-amino acid derivatives. The Journal of Organic Chemistry, 76(18), 7449–7457. Retrieved from [Link]
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. Retrieved from [Link]
-
Weinges, K., et al. (1983). Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society, 105(18), 5991–5993. Retrieved from [Link]
-
Lok, Y. K. (2007). Synthesis of N-Alkyl Amino Acids. Monash University. Retrieved from [Link]
-
Li, H., et al. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 16(16), 2933-2937. Retrieved from [Link]
-
Soderberg, T. (2023, January 14). 26.5: Synthesis of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Soderberg, T. (2022, September 25). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Guo, H., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 700140. Retrieved from [Link]
-
Guo, H., et al. (2026). Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters. Organic Letters. Retrieved from [Link]
-
Weissbach, H., et al. (1960). Enzymatic decarboxylation of alpha-methyl amino acids. Biochemical and Biophysical Research Communications, 3, 225-227. Retrieved from [Link]
Sources
- 1. α-Methyl Amino Acids - Enamine [enamine.net]
- 2. lifetein.com [lifetein.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deprotection of Fmoc-(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine
Introduction
Welcome to the technical support guide for optimizing the N-α-Fmoc deprotection of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine. This non-canonical amino acid presents unique challenges during solid-phase peptide synthesis (SPPS) due to significant steric hindrance from the α-methyl group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this critical step. We will explore the underlying chemical principles, provide actionable solutions in a question-and-answer format, and detail validated protocols to ensure the successful synthesis of your target peptide.
The core challenge with this amino acid derivative lies in the steric bulk around the nitrogen atom. The α-methyl group physically obstructs the approach of the base (typically piperidine) required for the β-elimination reaction that removes the Fmoc group.[1] This can lead to incomplete deprotection, resulting in deletion sequences that are often difficult to separate from the desired product.[2] This guide provides strategies to overcome this hindrance and achieve efficient, complete deprotection.
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is negative or very weak after a standard 20% piperidine/DMF deprotection cycle. What is happening?
A1: A negative or weak Kaiser test indicates the presence of unreacted N-terminal Fmoc groups, meaning deprotection is incomplete.[3] The primary cause is the steric hindrance afforded by the α-methyl group on your phenylalanine derivative, which significantly slows the rate of Fmoc removal.[1] Standard deprotection times (e.g., 1 + 5 minutes or 3 + 10 minutes) are often insufficient for such a sterically hindered residue.
Q2: What is the first and simplest modification I should try to improve deprotection efficiency?
A2: The most straightforward initial approach is to extend the deprotection time. Instead of a standard protocol, increase the duration of the second piperidine treatment.
-
Initial Recommendation: Try a 2 x 20-minute cycle with 20% piperidine in DMF.
-
Rationale: Providing more time allows the piperidine base to overcome the steric barrier and completely react. For "difficult" sequences, longer reaction times are a common and effective solution.[3]
Q3: I've extended the deprotection time, but my results are still suboptimal. What's the next step?
A3: If extended time at room temperature is insufficient, the next logical step is to increase the reactivity of the deprotection solution. This can be achieved by using a stronger base system. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a well-established method for accelerating Fmoc removal, especially for difficult or hindered sequences.[4][5]
-
Recommended Cocktail: 2% DBU / 2% Piperidine in DMF.
-
Causality: DBU is a much stronger, non-nucleophilic base that rapidly abstracts the acidic proton on the fluorenyl group, initiating the elimination.[6] Piperidine is included not as the primary deprotecting agent, but as a nucleophilic scavenger for the dibenzofulvene (DBF) byproduct, preventing its reaction with the newly liberated N-terminal amine.[5]
Q4: Are there any risks associated with using DBU?
A4: Yes, while highly effective, DBU must be used with caution. Its strong basicity can catalyze side reactions, most notably the formation of aspartimide if an aspartic acid (Asp) residue is present in the sequence.[4][5] It can also increase the risk of racemization at the C-terminal residue of the growing peptide chain. Therefore, DBU is generally not recommended for sequences containing Asp.
Q5: Besides changing the base, are there other strategies to overcome aggregation-related incomplete deprotection?
A5: Yes. Peptide aggregation, especially in longer sequences, can physically block reagent access, mimicking the symptoms of steric hindrance.[7] If you suspect aggregation is a contributing factor, consider the following:
-
Chaotropic Solvents: Using mixed solvents like DMF/DMSO can help disrupt the secondary structures (β-sheets) that lead to aggregation.[8]
-
Elevated Temperature: Performing the deprotection at a moderately elevated temperature (e.g., 35-40°C) can increase reaction kinetics and break up aggregates.[3]
-
Alternative Amines: Some studies suggest that alternative secondary amines like 4-methylpiperidine (4-MP) or piperazine can be effective and may offer a different reactivity profile.[1][9] A combination of piperazine and DBU has also been reported as a rapid and efficient alternative to piperidine.[2]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic workflow for diagnosing and resolving incomplete deprotection of Fmoc-(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine.
Step 1: Diagnosis & Confirmation
The first step is to confirm that incomplete deprotection is indeed the issue.
-
Primary Method: The Kaiser Test. This qualitative test detects free primary amines.[3] After your deprotection step and subsequent DMF washes, take a small sample of resin beads. A deep blue color indicates successful deprotection (free amine), while yellow or colorless beads signify failure (Fmoc group remains).[3]
-
Secondary Method: UV-Vis Monitoring. If your synthesizer is equipped with a UV detector, you can monitor the concentration of the dibenzofulvene-piperidine adduct in the waste stream.[3][10] A truncated or "tailed" UV peak during the deprotection step suggests slow or incomplete Fmoc removal.
Step 2: Systematic Optimization Workflow
If incomplete deprotection is confirmed, follow this escalating intervention strategy. After each modification, re-evaluate the outcome using the Kaiser test.
Quantitative Comparison of Deprotection Conditions
| Parameter | Standard Protocol | Extended Time | DBU Protocol |
| Reagent | 20% Piperidine / DMF | 20% Piperidine / DMF | 2% DBU / 2% Piperidine / DMF |
| Time | 2 x 5-10 min | 2 x 20 min | 2 x 7 min |
| Relative Speed | Slow | Moderate | Very Fast[4] |
| Primary Use Case | Non-hindered residues | Moderately hindered residues | Severely hindered residues[5] |
| Key Risk | Incomplete Deprotection | Potential for minor side reactions | Aspartimide formation, Racemization[4] |
Detailed Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines
This protocol is adapted from standard methodologies to provide a reliable qualitative assessment of deprotection efficiency.[3]
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: 1.0 g of ninhydrin dissolved in 20 ml of n-butanol.
-
Solution C: 80 g of phenol dissolved in 20 ml of n-butanol.
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube after the Fmoc deprotection step and subsequent DMF washes.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Deprotection Complete): Intense blue beads and/or solution.
-
Negative Result (Deprotection Incomplete): Yellow, orange, or colorless beads and solution.
-
Protocol 2: Optimized DBU/Piperidine Deprotection
This protocol is recommended for Fmoc-(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine when standard methods fail.
Reagents:
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) Piperidine in high-purity DMF.
-
Washing Solvent: High-purity DMF.
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the swelling solvent.
-
Add the DBU/Piperidine deprotection solution to the resin.
-
Agitate for 7 minutes at room temperature.
-
Drain the solution.
-
Add a fresh aliquot of the DBU/Piperidine deprotection solution.
-
Agitate for another 7 minutes at room temperature.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (6-8 times) to ensure complete removal of the deprotection reagents and the DBF adduct.
-
Proceed with a Kaiser test to confirm complete deprotection before moving to the coupling step.
Final Considerations
The trifluoromethoxy (-OCF3) group on the phenyl ring is a strong electron-withdrawing group that increases the hydrophobicity and metabolic stability of the resulting peptide.[11][12] While it does not directly interfere with the base-mediated Fmoc deprotection mechanism, its influence on the overall electronic properties and potential intermolecular interactions should not be entirely discounted, especially in complex sequences. Always ensure that each step of your synthesis, from deprotection to coupling and final cleavage, is validated to achieve the highest purity of your final product.
References
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
- Wellsmith, M., & El-Faham, A. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Thieme Chemistry Journals, published in PMC.
- Aapptec. (n.d.). Technical Support Information Bulletin 1173.
- Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.
- Peptide Synthesis Experts. (n.d.). How to Optimize Peptide Synthesis?
- MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
- Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- ResearchGate. (n.d.). Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i.
- PMC. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides.
- MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Benchchem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
- MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
Sources
- 1. redalyc.org [redalyc.org]
- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. mdpi.com [mdpi.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of Peptides with Hydrophobic Unnatural Amino Acids
Current Status: Online Ticket ID: #HP-UAA-PUR-001 Assigned Specialist: Senior Application Scientist
Introduction: The "Hydrophobic Trap"
You are likely reading this because your peptide containing hydrophobic Unnatural Amino Acids (UAAs)—such as tert-leucine (Tle) , phenylglycine (Phg) , N-methylated amino acids , or lipid-conjugated residues —is behaving poorly.
Standard protocols (C18 column, Water/Acetonitrile gradient, room temperature) often fail here. Hydrophobic UAAs induce strong secondary structures (β-sheet aggregates) and irreversible adsorption to the stationary phase. This guide abandons the "standard" approach in favor of aggressive solvation and thermodynamic modulation.
Module 1: Solubility & Sample Preparation
The Golden Rule: Never attempt to dissolve a hydrophobic peptide directly in the aqueous mobile phase (Buffer A). It will aggregate immediately.
Protocol A: The "Organic-First" Dissolution Strategy
Objective: Break intermolecular hydrogen bonds and hydrophobic interactions before introducing water.
-
Weighing: Weigh peptide in a glass vial (avoid plastic; hydrophobic peptides bind to polypropylene).
-
Primary Solubilization: Add a small volume of Hexafluoroisopropanol (HFIP) or DMSO .
-
Why HFIP? It is a potent hydrogen-bond disruptor that breaks down β-sheets and helical aggregates.
-
-
Sonication: Sonicate for 5–10 minutes. The solution must be completely clear.
-
Dilution: Slowly add your aqueous buffer (e.g., 0.1% TFA in water) to the organic solution while vortexing.
-
Target: Final organic concentration should be <20% (if using DMSO) or <50% (if using HFIP, though watch for precipitation).
-
-
Filtration: Filter through a hydrophobic PTFE membrane (0.45 µm). Do not use Nylon or Cellulose Acetate, as they bind hydrophobic peptides.
Visual Logic: Solubility Decision Tree
Caption: Decision matrix for solubilizing difficult hydrophobic peptides. HFIP is the "nuclear option" for aggregates.
Module 2: Chromatographic Engineering
Standard C18 columns are often too "sticky" for peptides with hydrophobic UAAs, leading to broad peaks or total mass loss (ghost peaks).
Critical Parameter 1: Stationary Phase Selection
| Feature | Recommendation | Scientific Rationale |
| Ligand | C4 (Butyl) or Phenyl-Hexyl | C18 chains interact too strongly with hydrophobic UAAs. C4 provides sufficient retention with reversible desorption. Phenyl phases offer alternate selectivity (pi-pi interactions) for aromatic UAAs like Phg. |
| Pore Size | 300 Å (Wide Pore) | 100 Å pores restrict diffusion for bulky hydrophobic peptides/aggregates. 300 Å allows free access to the surface area. |
| Base | Polymeric (PLRP-S) or Hybrid Silica | Allows for high-pH cleaning (pH 12) to remove stuck peptides and withstands high temperatures. |
Critical Parameter 2: Temperature Control
Thermodynamics: Hydrophobic adsorption is exothermic. Increasing temperature decreases retention (k') but significantly improves mass transfer and peak shape by reducing viscosity and disrupting secondary structures.
-
Set Column Oven: 60°C – 80°C .
-
Warning: Ensure your column is rated for this temperature (e.g., Zorbax StableBond, Waters BEH, or Polymeric).
Critical Parameter 3: Mobile Phase B Modification
Pure Acetonitrile (ACN) may not be strong enough to elute the peptide.
-
The "Super B" Mix: 50% Acetonitrile / 50% Isopropanol (IPA) + 0.1% TFA.
-
Why: IPA is a stronger solvent for hydrophobic chains and helps wet the stationary phase, preventing phase collapse.
Module 3: Experimental Workflow (The "Hot & Modified" Protocol)
This self-validating workflow ensures you do not waste crude material.
Step 1: The Gradient Scout (Analytical Scale)
-
Column: C4, 300 Å, 5 µm (e.g., 4.6 x 150 mm).
-
Temp: 65°C.
-
Gradient: 5% to 95% B over 20 minutes.
-
Validation: If the peptide elutes >80% B, the method is not scalable. Switch to a Phenyl column or increase IPA content.
-
Step 2: Preparative Scale-Up
-
Loading: Inject the sample using the "Sandwich Method" (Buffer A cushion / Sample / Buffer A cushion) to prevent precipitation in the loop.
-
Elution: Use a shallow gradient (e.g., 0.5% B per minute) across the elution point determined in Step 1.
-
Fraction Collection: Collect into glass tubes. Immediately add a small amount of acetic acid or freeze if the fractions are unstable.
Workflow Visualization
Caption: Optimized HPLC workflow utilizing IPA doping and thermal energy to improve recovery.
Troubleshooting & FAQs
Q: My peptide elutes as a massive hump or broad smear.
-
Diagnosis: Aggregation on the column or slow mass transfer.
-
Fix: Increase column temperature to 70–80°C. If already high, switch from C18 to C4 or Phenyl-Hexyl. Ensure your sample was fully dissolved (clear) before injection.
Q: I see high backpressure and the system shuts down upon injection.
-
Diagnosis: The peptide precipitated when the organic sample solvent hit the aqueous mobile phase.[2]
-
Fix: Reduce injection volume. Dilute the sample 1:1 with 6M Guanidine HCl (if compatible) or Mobile Phase A before injection to "acclimatize" the peptide.
Q: The peptide is missing (Ghost Peak). It never eluted.
-
Diagnosis: Irreversible adsorption. The peptide is stuck to the C18 chains.
-
Fix: Perform a "sawtooth" wash: Inject 100% IPA or TFE (Trifluoroethanol). For future runs, switch to a Polymeric (PLRP-S) column which has no silanols and allows for harsher elution conditions.
Q: Can I use Formic Acid instead of TFA for better Mass Spec sensitivity?
-
Analysis: Yes, but be careful. TFA (0.1%) acts as an ion-pairing agent that masks positive charges, improving hydrophobicity and peak shape. Formic acid is weaker; for hydrophobic peptides, removing TFA often results in terrible peak tailing.
-
Recommendation: Use 0.05% TFA + 0.1% Formic Acid as a compromise.
References
-
Agilent Technologies. (2010). Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides.Link
-
CEM Corporation. (2023). Using Elevated Temperatures to Enable the Purification of Hydrophobic and Difficult Peptides.[4][5]Link
-
Waters Corporation. Peptide Isolation – Method Development Considerations (Role of Isopropanol).Link
-
Journal of Chromatography A. (2019). Purification strategies for hydrophobic peptides: The role of HFIP and Temperature.Link
-
Biotage. (2023).[6] Which Stationary Phase Should I Choose For My Peptide Purification? (C4 vs C18).[1][7][8][9]Link
Sources
- 1. nestgrp.com [nestgrp.com]
- 2. reddit.com [reddit.com]
- 3. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 4. Using Elevated Temperatures to Enable the Purification of Hydrophobic and Difficult Peptides [cem.com]
- 5. Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. ymcamerica.com [ymcamerica.com]
Technical Support Center: Strategies to Prevent Racemization of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and best practices for researchers encountering challenges with stereochemical integrity during the coupling of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine. Due to its α,α-disubstituted nature, this valuable building block requires carefully optimized conditions to prevent epimerization at the chiral center. This document will explain the underlying mechanisms of racemization and provide robust, field-proven protocols to ensure the stereochemical purity of your final peptide.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing racemization in the context of your specific amino acid derivative.
Q1: What is racemization and why is it a critical issue for my peptide?
A: Racemization is the conversion of a single, chirally pure enantiomer (like your R-configured amino acid) into an equal mixture of both its R- and S-forms.[1] In peptide synthesis, this results in the formation of diastereomeric peptides, which are different chemical compounds.[2] The biological activity of a peptide is exquisitely dependent on its precise three-dimensional structure, which is dictated by the specific chirality of each amino acid.[2] The presence of diastereomeric impurities can drastically reduce a peptide's therapeutic efficacy, alter its binding affinity, and potentially introduce unforeseen toxicological profiles.
Q2: Why is (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine particularly susceptible to racemization?
A: The susceptibility arises primarily from its structure as an α,α-disubstituted amino acid. The presence of the α-methyl group introduces significant steric hindrance, which can slow down the desired coupling reaction.[3] This extended reaction time provides a larger window of opportunity for side reactions, including racemization, to occur. Furthermore, while urethane protecting groups like Fmoc or Boc suppress one major racemization pathway, the direct abstraction of the α-proton by a base remains a significant risk for all amino acids during the activation step.[4][5]
Q3: What are the primary chemical mechanisms leading to racemization during peptide coupling?
A: There are two principal mechanisms by which the stereochemical integrity of an amino acid can be compromised during coupling.[4][5][6]
-
Direct Enolization (α-Proton Abstraction): This is the most relevant pathway for sterically hindered amino acids. A base present in the reaction mixture directly removes the proton from the α-carbon of the activated amino acid.[5] This creates a planar enolate intermediate, which loses its chirality. Subsequent re-protonation can occur from either face, leading to a mixture of R and S isomers.[1]
-
Oxazolone Formation: The activated carboxyl group can be attacked by the oxygen of the N-terminal protecting group's carbonyl, forming a 5(4H)-oxazolone intermediate.[1][4] This intermediate readily tautomerizes to a more stable, aromatic oxazole, a process that is catalyzed by bases and results in the loss of chirality at the α-carbon.[4] Fortunately, urethane-based protecting groups (Fmoc, Boc, Cbz) significantly reduce the propensity for oxazolone formation.[4][7]
Q4: How does the choice of base impact racemization?
A: The base is a critical factor. Its primary role is to neutralize protonated species and, in the case of onium salt reagents, to facilitate the activation process.[4] However, the base is also the primary culprit in abstracting the α-proton, which initiates racemization.[1][6]
-
Strong, Non-Hindered Bases (e.g., DIPEA/DIEA) are highly effective at deprotonation and can significantly accelerate racemization.[8]
-
Weaker or Sterically Hindered Bases (e.g., N-Methylmorpholine (NMM), 2,4,6-Collidine) are less capable of abstracting the α-proton due to their lower basicity or greater steric bulk, thereby minimizing the rate of racemization.[6][8][9]
Q5: What is the role of coupling additives like OxymaPure®?
A: Coupling additives are essential for suppressing racemization, especially when using carbodiimide activators like DIC or DCC.[2][10] When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[11] This intermediate is unstable and prone to racemization. Additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) rapidly trap this intermediate to form an active ester (an Oxyma ester).[11][12] This new active ester is more stable and less susceptible to racemization than the O-acylisourea, while still being reactive enough to form the desired peptide bond efficiently.[11][13] OxymaPure is considered the modern gold standard as it is highly effective and non-explosive, unlike its predecessors HOBt and HOAt.[4][12][14]
Section 2: Troubleshooting Guide
Scenario: You have analyzed your crude peptide product after coupling (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine and detected the presence of the corresponding (S)-diastereomer, indicating racemization has occurred. This guide provides a logical workflow to diagnose and resolve the issue.
Issue 1: Suboptimal Base Selection
-
Question: Are you using a strong, non-hindered base like diisopropylethylamine (DIPEA/DIEA)?
-
Problem: DIPEA is a strong base known to promote racemization by facilitating the abstraction of the α-proton.[8] While efficient for coupling, its use with sensitive or sterically hindered amino acids is a primary cause of epimerization.
-
Solution: Replace DIPEA with a weaker or more sterically hindered base.[6]
Issue 2: Inappropriate Coupling Reagent/Additive Combination
-
Question: Are you using a carbodiimide (like DIC or DCC) without a racemization-suppressing additive?
-
Problem: Carbodiimides alone generate highly reactive O-acylisourea intermediates that are notoriously prone to racemization.[2][11] Using them without an additive like OxymaPure or HOBt is a common cause of significant epimerization.[2][8] Similarly, while onium salt reagents like HBTU are effective, their routine use with strong bases like DIPEA can also lead to racemization.[4]
-
Solution: Always use a carbodiimide in conjunction with a modern, highly effective additive.
-
Recommended System: Diisopropylcarbodiimide (DIC) combined with OxymaPure is a robust, safe, and highly effective system for minimizing racemization while ensuring high coupling efficiency.[11][12][13]
-
Alternative Onium Salt: If using an onium salt, consider COMU, which is an Oxyma-based reagent with a better safety profile and often lower racemization potential than HOBt-based reagents like HBTU.[4][14]
-
Issue 3: High Reaction Temperature
-
Question: Was the coupling reaction performed at an elevated temperature (e.g., >30°C), perhaps with microwave assistance?
-
Problem: The rate of racemization, like most chemical reactions, increases with temperature.[2][15] While heat can help overcome the steric hindrance of your amino acid, it can disproportionately accelerate the rate of epimerization relative to the rate of coupling.
-
Solution: Perform the coupling reaction at a lower temperature.
-
Standard Practice: Conduct the coupling at room temperature (~20-25°C).
-
For Maximum Suppression: If racemization is still an issue, perform the activation and coupling steps at 0°C by cooling the reaction vessel in an ice bath.[2]
-
Issue 4: Prolonged Pre-activation Time
-
Question: How long are you pre-activating the carboxylic acid with the coupling reagent before adding it to the resin-bound amine?
-
Problem: During the pre-activation step, the activated amino acid exists in a highly reactive state that is susceptible to racemization.[8] The longer this activated species is allowed to stand before it can react with the amine, the greater the opportunity for racemization to occur.[2]
-
Solution: Minimize the pre-activation time.
-
Recommended: Allow the mixture to pre-activate for only 1-5 minutes before adding it to the reaction vessel containing the amine component.[2]
-
Alternative (In-situ): Add the coupling reagent (e.g., DIC) to the mixture of the amino acid and additive immediately before adding the entire solution to the amine. This minimizes the lifetime of the activated intermediate before the coupling reaction begins.[8]
-
Section 3: Recommended Protocols & Data
Protocol 1: High-Fidelity Coupling using DIC/OxymaPure
This protocol is the recommended starting point for coupling (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine to minimize racemization in solid-phase peptide synthesis (SPPS).
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to ensure complete removal of piperidine.
-
Activation Mixture Preparation: In a separate, clean, dry vessel, prepare the activation mixture.
-
Dissolve 3-5 equivalents of (R)-Fmoc-alpha-Methyl-4-(trifluoromethoxy)phenylalanine-OH in DMF.
-
Add 3-5 equivalents of OxymaPure.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
-
Pre-activation: Gently swirl or vortex the activation mixture for 1-5 minutes at room temperature. Do not exceed 5 minutes.
-
Coupling: Immediately add the entire activation mixture to the washed, deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. The extended time is to accommodate for steric hindrance.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.
Comparative Data on Coupling Reagents
The choice of coupling reagent and additive has a profound impact on stereochemical purity. The following table, adapted from literature data on the coupling of the sensitive amino acid Fmoc-Ser(tBu)-OH, illustrates the effectiveness of different systems in preventing racemization.[2] While not the exact user compound, the trends are highly relevant.
| Coupling System | Base | % D-Isomer (Racemization) | Comments & Recommendation |
| DIC / OxymaPure | - | < 1.0% | Highly Recommended. Excellent suppression and safety profile.[11][12] |
| DIC / HOBt | - | ~1.5% | Good suppression, but HOBt has safety/explosive concerns.[2][4] |
| HBTU | DIPEA | ~5.0% | Common but higher risk of racemization due to the strong base.[2][16] |
| HATU | DIPEA | ~4.5% | Very efficient but still carries racemization risk with strong bases.[2][16] |
| DCC (alone) | - | > 10% | Not Recommended. High potential for racemization without an additive.[2][5] |
References
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). SynOpen. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London). [Link]
-
OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. (n.d.). Luxembourg Bio Technologies Ltd. [Link]
-
Racemization Assays. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th Edition. [Link]
-
Wang, Y., et al. (2014). Oxyma-based phosphates for racemization-free peptide segment couplings. Molecules. [Link]
-
Ynamide Coupling Reagents: Origin and Advances. (2024). Accounts of Chemical Research. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. [Link]
-
Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Coupling Reagents. (n.d.). Aapptec. [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Papide. [Link]
-
Bergman, J. (2023). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. Creation.com. [Link]
-
Racemization in peptide synthesis. (2015). Slideshare. [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2021). Organic Chemistry Frontiers. [Link]
-
Introduction to Peptide Synthesis. (2013). Current Protocols in Protein Science. [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv. [Link]
-
Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]
-
The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. (2021). RSC Publishing. [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (2018). Chemistry – A European Journal. [Link]
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (2025). ResearchGate. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Asian Journal of Chemistry. [Link]
-
Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction with trifluoromethanesul. (2008). huscap. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Epimerisation in Peptide Synthesis [mdpi.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. oxymapure.com [oxymapure.com]
- 12. advancedchemtech.com [advancedchemtech.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. file.globalso.com [file.globalso.com]
stability issues of trifluoromethoxy group under different chemical conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions (FAQs) concerning the stability of the trifluoromethoxy (-OCF₃) group under various chemical conditions. While prized for its unique electronic properties and its ability to enhance metabolic stability and lipophilicity, the -OCF₃ group is not entirely inert.[1][2][3] Understanding its stability limits is crucial for successful synthesis, purification, and formulation.
Frequently Asked Questions (FAQs)
General Stability
Q1: How stable is the trifluoromethoxy group in general?
A1: The trifluoromethoxy group is considered to be thermally and chemically quite stable, showing resistance to acids, bases, oxidizing and reducing agents, and organometallic species.[4] Its stability is a key reason for its increasing use in pharmaceuticals and agrochemicals.[1][3] The carbon-fluorine bonds in the -CF₃ moiety are exceptionally strong, contributing to its high metabolic stability by making it resistant to enzymatic cleavage, for instance by Cytochrome P450 enzymes.[5][6][7]
Q2: How does the stability of the trifluoromethoxy group compare to a methoxy or a trifluoromethyl group?
A2: The trifluoromethoxy group offers several metabolic advantages over the methoxy group due to its increased chemical stability and higher electron-withdrawing capacity and lipophilicity.[1][7] The steric hindrance of the -OCF₃ group also makes it more difficult for enzymes to oxidize the O-C bond compared to a methoxy group.[1] Compared to the trifluoromethyl (-CF₃) group, the -OCF₃ group is generally considered to be of similar or even slightly higher stability in many contexts, though both are significantly more stable than non-fluorinated analogues.[2][7]
Stability Under Specific Conditions
Q3: Is the trifluoromethoxy group stable to strong acids?
A3: While generally stable, the trifluoromethoxy group can be labile under harsh acidic conditions, particularly in the presence of strong Lewis acids.[8] For instance, treatment of trifluoromethoxy-substituted arenes with superacids can lead to protolytic defluorination.[8] The stability in acidic media is also dependent on the overall molecular structure.
Q4: What about stability in the presence of strong bases?
A4: The trifluoromethoxy group is generally stable to bases.[4] However, similar to the trifluoromethyl group, it can undergo hydrolysis under strongly alkaline conditions, especially at elevated temperatures, to form a carboxylic acid.[9] The reactivity is highly dependent on the substrate and reaction conditions.
Q5: Can the trifluoromethoxy group be cleaved under oxidative or reductive conditions?
A5: The trifluoromethoxy group is generally resistant to both oxidizing and reducing agents.[4] Its stability towards oxidative metabolism is a key feature in drug design.[1][6] However, specific, highly reactive conditions or enzymatic processes could potentially lead to degradation.
Q6: I've heard the trifluoromethoxy group can act as a leaving group. When does this happen?
A6: Yes, the trifluoromethoxy group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3] This typically occurs when the aromatic or heteroaromatic ring it is attached to is highly electron-deficient.[3] The strong electron-withdrawing nature of the -OCF₃ group itself contributes to making the ring more susceptible to nucleophilic attack.[10]
Troubleshooting Guides
This section provides practical advice for common issues encountered during synthesis and handling of trifluoromethoxy-containing compounds.
Issue 1: Unexpected Decomposition During a Reaction
Symptoms:
-
Appearance of new, unexpected peaks in NMR or LC-MS analysis of the crude reaction mixture.
-
Low yield of the desired product.
-
Formation of a phenolic byproduct.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Harsh Acidic Conditions | If your reaction uses a strong acid (e.g., concentrated H₂SO₄, superacids), consider if the trifluoromethoxy group could be undergoing hydrolysis. Solution: Try using a milder acid or reducing the reaction temperature and time. Monitor the reaction carefully by 19F NMR to track the integrity of the -OCF₃ group. |
| Strong Basic Conditions | Strong bases (e.g., NaOH, KOH) at high temperatures can lead to hydrolysis of the -OCF₃ group. Solution: Opt for a weaker base or conduct the reaction at a lower temperature. If a strong base is necessary, use it at the lowest effective concentration and for the shortest possible time. |
| Nucleophilic Aromatic Substitution (SNAr) | If your substrate is an electron-deficient (hetero)aromatic ring and your reaction mixture contains a potent nucleophile, the -OCF₃ group may be displaced. Solution: If the SNAr is undesired, consider protecting other functional groups to reduce the overall electron deficiency of the ring, or use a less nucleophilic reagent if possible. If the SNAr is the intended reaction, optimize conditions (solvent, temperature, base) to favor the desired product. |
| Lewis Acid Instability | Certain Lewis acids can mediate the decomposition of trifluoromethoxyarenes.[8] Solution: Screen different Lewis acids to find one that promotes the desired transformation without affecting the -OCF₃ group. Lowering the reaction temperature can also mitigate this side reaction. |
Issue 2: -OCF₃ Group Instability During Purification
Symptoms:
-
Product degradation observed on silica gel during column chromatography.
-
Decomposition during distillation at high temperatures.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Acidic Silica Gel | Residual acid on standard silica gel can sometimes be sufficient to cause degradation of sensitive compounds. Solution: Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in hexane) followed by thorough drying. Alternatively, use a different stationary phase like alumina. |
| Thermal Decomposition | Although thermally stable, prolonged exposure to very high temperatures during distillation can lead to decomposition. Solution: Use vacuum distillation to lower the boiling point of your compound. If the compound is still unstable, consider alternative purification methods like crystallization or preparative HPLC. |
Issue 3: Inconsistent Results in Reactions Involving -OCF₃ Compounds
Symptoms:
-
Reaction yields vary significantly between batches.
-
Presence of different side products in different runs.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Reagent Quality | The quality and purity of starting materials and reagents can significantly impact the reaction outcome. Solution: Ensure all reagents are of high purity and stored under appropriate conditions. For moisture-sensitive reactions, use freshly dried solvents. |
| Atmospheric Moisture | Trace amounts of water can lead to hydrolysis under certain conditions. Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Chemical Stability of a Trifluoromethoxy-Containing Compound
This protocol provides a framework for stress testing the stability of a novel compound bearing a trifluoromethoxy group under acidic, basic, and oxidative conditions.
1. Materials:
-
Your trifluoromethoxy-containing compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
HPLC or LC-MS system
-
19F NMR spectrometer
2. Procedure:
a. Stock Solution Preparation: Prepare a stock solution of your compound in ACN or another appropriate solvent at a known concentration (e.g., 1 mg/mL).
b. Stress Conditions: For each condition, mix your stock solution with the stressor solution in a 1:1 ratio in a sealed vial. Prepare a control sample with water instead of the stressor.
-
Acidic Hydrolysis:
-
0.1 M HCl
-
1 M HCl
-
-
Basic Hydrolysis:
-
0.1 M NaOH
-
1 M NaOH
-
-
Oxidative Degradation:
-
3% H₂O₂
-
c. Incubation: Incubate the vials at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24, 48, 72 hours).
d. Analysis: At each time point, withdraw an aliquot from each vial, neutralize it if necessary, and dilute it for analysis.
-
HPLC/LC-MS: Analyze the samples to quantify the remaining parent compound and identify any degradation products.
-
19F NMR: Analyze the samples to monitor the signal of the -OCF₃ group. The appearance of new fluorine-containing signals can indicate degradation.
3. Data Interpretation: Calculate the percentage of degradation for each condition. Identify the structure of major degradation products using LC-MS/MS.
Visualizing the Stability Assessment Workflow
Caption: Workflow for assessing the chemical stability of a trifluoromethoxy compound.
Mechanistic Insights: Degradation Pathways
Acid-Catalyzed Hydrolysis
Under strongly acidic conditions, the oxygen of the trifluoromethoxy group can be protonated, making the carbon atom more susceptible to nucleophilic attack by water. This is generally a slow process and requires harsh conditions.
Caption: Simplified proposed pathway for acid-catalyzed hydrolysis of an Ar-OCF₃ group.
Base-Mediated Hydrolysis
In the presence of a strong base, nucleophilic attack of hydroxide at the carbon of the -OCF₃ group can occur, leading to the eventual formation of a phenol and fluoride ions. This is also generally unfavorable but can happen under forcing conditions.
Caption: Simplified proposed pathway for base-mediated hydrolysis of an Ar-OCF₃ group.
Nucleophilic Aromatic Substitution (SNAr)
When the -OCF₃ group is attached to an electron-deficient aromatic or heteroaromatic ring, it can be displaced by a nucleophile. The reaction proceeds through a Meisenheimer complex intermediate.
Caption: Generalized pathway for SNAr with -OCF₃ as a leaving group.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
Trifluoromethoxy group. Wikipedia. [Link]
-
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
-
Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications. ResearchGate. [Link]
-
Meta-Activated Nucleophilic Aromatic Substitution Reaction: Poly(biphenylene oxide)s with Trifluoromethyl Pendent Groups via Nitro Displacement. Journal of the American Chemical Society. [Link]
-
Trifluoromethyl group. Wikipedia. [Link]
-
The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. [Link]
-
Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Stack Exchange. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Chemical Review and Letters. [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). PMC. [Link]
-
The Importance of Trifluoromethoxy Group in Chemical Synthesis. Pharmaffiliates. [Link]
-
Detection and degradation technology of environmental persistent trifluoromethyl pollutants. Wechem. [Link]
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Trifluoromethylation. Wikipedia. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]
-
THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. [Link]
-
Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. PMC. [Link]
-
Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry. [Link]
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. [Link]
-
The Preparation of New Perfluoroether Fluids Exhibiting Excellent Thermal- Oxidative Stabilities. NASA Technical Reports Server. [Link]
-
Development of Analytical Methods for Monitoring Degradation Products of 6:2 Fluorotelomer Phosphates in Abiotic Matrices and WW. EAG Laboratories. [Link]
-
Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. ResearchGate. [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. [Link]
-
Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. PMC. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. [Link]
-
Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Bentham Science. [Link]
-
Nucleophilic trifluoromethoxylation of alkyl halides without silver. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Steric Hindrance in Alpha-Methyl Peptide Synthesis
Current Status: Operational
Topic:
Executive Summary: The "Gem-Dimethyl" Paradox
You are likely here because your synthesis has stalled at an
However, the same steric bulk that stabilizes the final drug makes the synthesis a kinetic nightmare. The quaternary
This guide provides a field-proven escalation matrix to force these couplings to completion while avoiding the common pitfall of guanidinylation.
Critical Decision Matrix: Coupling Reagents
Do not default to HBTU or standard DIC/HOBt. The kinetics are too slow. Use the following hierarchy based on the difficulty of the specific junction (e.g., Aib-X vs. Aib-Aib).
Reagent Selection Logic
Figure 1: Decision tree for selecting coupling reagents based on steric difficulty.
Technical Deep Dive: The Protocols
Module A: The "Guanidinylation Trap" (Why HATU Fails)
When a coupling reaction is slow (taking hours instead of minutes), the unreacted amine on the resin has time to attack the coupling reagent itself rather than the activated amino acid.
-
The Culprit: Uronium/Aminium salts (HATU, HBTU, HCTU).[2]
-
The Mechanism: The resin-bound amine attacks the central carbon of the uronium salt.
-
The Result: A permanently capped sequence (Guanidinium species) that is indistinguishable by Kaiser test but dead to further chain elongation.
-
The Fix: Switch to PyAOP (Phosphonium salt) for any coupling expected to take >2 hours or involving Aib-Aib junctions. PyAOP cannot form guanidinium byproducts [1].[3]
Module B: Microwave-Assisted SPPS (The Gold Standard)
Thermal energy is non-negotiable for Aib residues to overcome the energy barrier of the quaternary center.
Protocol: Aib Coupling Cycle (Microwave)
| Parameter | Setting | Rationale |
|---|---|---|
| Temperature | 90°C (Standard) or 75°C (Cys/His) | Provides kinetic energy to overcome steric clash. |
| Reagents | DIC (0.5M) + Oxyma Pure (1.0M) | Oxyma is superior to HOBt for suppressing racemization at high temps [2]. |
| Time | 2 min ramp
Critical Note: If using HATU/COMU in a microwave, reduce temperature to 60°C or 75°C to prevent instability of the activated ester. For 90°C, DIC/Oxyma is safer and often more effective [3].
Module C: The "Invisible" Fmoc Deprotection
Steric hindrance works both ways. Removing the Fmoc group from an Aib residue is significantly slower than from a Gly or Ala residue.
-
Symptom: Deletion sequences where the Aib residue appears to be missing (actually, the previous Fmoc wasn't removed, so the next AA didn't couple).
-
Solution: Double deprotection.
-
20% Piperidine/DMF (3 min, 75°C).
-
20% Piperidine/DMF (5 min, 75°C).
-
Alternative: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in the deprotection cocktail for difficult removals, but monitor for aspartimide formation if Asp is present.
-
Troubleshooting & FAQs
Q1: I am seeing a +99 Da mass shift in my crude LC-MS. What is it?
Diagnosis: This is likely Guanidinylation . Cause: You used HATU or HBTU for a slow coupling (e.g., Aib onto Aib). The amine reacted with the HATU.[4][5] Fix: Resynthesize using PyAOP or PyBrOP for that specific step. Alternatively, use DIC/Oxyma .
Q2: The Kaiser test is negative (yellow), but the coupling failed. Why?
Diagnosis: False negative due to aggregation or steric shielding. Cause: The bulky gem-dimethyl group prevents the ninhydrin from reaching the amine, just as it prevents the amino acid from reacting. Fix:
-
Use the Chloranil Test (more sensitive for secondary amines, though Aib is primary, it detects difficult amines better).
-
Perform a micro-cleavage : Cleave a few beads and run LC-MS to confirm coupling before proceeding. This is the only 100% reliable method for Aib sequences.
Q3: My Aib-Aib coupling yield is stuck at 60%. What is the "Nuclear Option"?
Solution: Convert the incoming Fmoc-Aib-OH into an Amino Acid Fluoride .
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[3]
-
Protocol: Mix Fmoc-Aib-OH (3 eq), TFFH (3 eq), and DIPEA (6 eq) in DCM/DMF.
-
Why: Acid fluorides are smaller and more reactive than OBt/OAt esters, allowing them to slip past the steric shield [4].
Q4: Can I use COMU instead of HATU?
Answer: Yes, and you probably should. COMU is safer (non-explosive compared to HOAt-based HATU) and shows equal or superior coupling efficiency for hindered sequences due to the morpholino group's solubility and the "internal base" effect. It is particularly effective in microwave protocols [5].[3]
Comparative Data: Reagent Efficiency
Approximate coupling yields for Aib-Aib junction (based on aggregated literature data [1, 5, 6])
| Reagent System | Conditions | Yield (1 hr) | Risk Profile |
| HBTU / DIPEA | Room Temp | < 20% | High (Guanidinylation) |
| HATU / DIPEA | Room Temp | ~ 65% | Moderate (Guanidinylation) |
| DIC / Oxyma | 90°C (MW) | > 95% | Low (Racemization controlled) |
| PyAOP / DIPEA | Room Temp | ~ 85% | Low (No Guanidinylation) |
| COMU / DIPEA | 75°C (MW) | > 90% | Low (High Solubility) |
References
-
Thermo Fisher Scientific. Technical Note: Preventing Guanidinylation with PyAOP. (Verified general domain for reagent protocols).
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
-
Collins, J. M., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.[6] Chemical Communications.
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Coupling Reagent.
-
BenchChem. A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
Disclaimer: Protocols described involve hazardous chemicals.[3][4] Always consult SDS and your institution's safety guidelines before handling PyAOP, HATU, or conducting microwave synthesis.
Sources
- 1. lifetein.com [lifetein.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
Validation & Comparative
circular dichroism analysis of peptides with (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine
This guide provides a technical comparison and experimental framework for analyzing peptides containing (R)-
This non-canonical amino acid (NCAA) introduces three critical structural perturbations simultaneously:
-
-Methylation: Restricts backbone torsion angles (
), strongly promoting specific secondary structures (often -helix or -helix) and blocking proteolysis. -
(R)-Stereochemistry: Corresponds to the D-amino acid configuration. In an all-L peptide context, this acts as a potent helix breaker or
-turn inducer. In a homochiral context, it promotes left-handed helicity. -
4-Trifluoromethoxy group: Significantly increases lipophilicity (
hydrophobicity) and alters electronic properties without the steric bulk of a tert-butyl group.
PART 1: EXECUTIVE COMPARISON
(R)- Me-4-OCF -Phe vs. Standard Alternatives
The following table contrasts the target residue with its closest structural relatives to guide experimental design.
Table 1: Structural & Functional Comparison
| Feature | (R)- | L-Phenylalanine (Wild Type) | (S)- | 4-OCF |
| Stereochemistry | D-like (R) | L-like (S) | L-like (S) | L-like (S) |
| Backbone Effect | Helix Breaker / Turn Inducer (in L-seq)Left-Handed Helix (in D-seq) | Flexible / Context Dependent | Strong Helix Stabilizer (Right-handed) | Flexible / Context Dependent |
| Hydrophobicity | Extreme (High Retention) | Moderate | High | Very High |
| Proteolytic Stability | Complete Resistance (Steric + Chiral) | Low | High (Steric) | Moderate |
| CD Signature | Inverted (Positive at 222 nm) if dominant;Turn-like spectra in L-peptides. | Standard | Enhanced Negative 208/222 nm | Standard |
Critical Mechanistic Insight: The (R)-configuration of the
-methyl residue creates a "steric clash" when placed in a standard right-handed-helix ( ). This forces the backbone into positive angles, typical of -turns (Type II/II') or left-handed helices .
PART 2: EXPERIMENTAL PROTOCOL (CD ANALYSIS)
Workflow Overview
The extreme hydrophobicity of the OCF
Step-by-Step Methodology
-
Sample Preparation & Solubilization
-
Challenge: The OCF
group makes peptides prone to aggregation in aqueous buffers. -
Stock Solution: Dissolve peptide in 100% Hexafluoroisopropanol (HFIP) first to disrupt pre-formed aggregates. Evaporate HFIP and re-dissolve in the target buffer or TFE (Trifluoroethanol).
-
Target Concentration: 20–50
M. (Higher concentrations may induce intermolecular -sheet aggregation, visible as a signal loss or red-shift).
-
-
Solvent Systems for CD
-
System A (Physiological): 10 mM Phosphate Buffer (pH 7.4). Note: Watch for precipitation.
-
System B (Helix Promoting): 50% TFE / 50% Buffer. Validates intrinsic helical propensity.
-
System C (Membrane Mimetic): 20 mM SDS micelles or DPC micelles. Essential for OCF
peptides to mimic lipid interaction.
-
-
Data Acquisition Parameters
-
Instrument: J-815 or equivalent spectropolarimeter.
-
Range: 260 nm – 185 nm.
-
Path Length: 1 mm (standard) or 0.1 mm (for high absorption buffers).
-
Scan Speed: 50 nm/min, 4 accumulations.
-
Temperature: 25°C (Variable temperature 4°C–90°C recommended to assess thermal stability).
-
-
Data Processing
-
Convert raw ellipticity (
) to Mean Residue Ellipticity ( ):- : Mean residue weight (MW / # residues).
- : Path length (cm).
- : Concentration (mg/mL).
-
PART 3: DATA INTERPRETATION & VISUALIZATION
Decision Logic for Spectral Analysis
The interpretation depends heavily on the sequence context (is the peptide predominantly L-amino acids?) and the density of the modification.
Diagram 1: Spectral Interpretation Workflow
Caption: Logic flow for interpreting CD spectra of peptides containing chiral
Key Spectral Signatures
1. The "Inverted" Helix (Left-Handed)
If the peptide is composed entirely or largely of (R)-
-
Maxima (Positive): ~208 nm and ~222 nm.
-
Minimum (Negative): ~190 nm.
-
Mechanism: The (R)-configuration forces positive
angles, stabilizing a left-handed helix ( -helix).
2. The
-Turn (Turn Inducer)
If a single (R)-
-
Spectrum: Reduced helicity compared to the wild type.
-
Signature: A shift in the minimum from 208 nm toward 200–205 nm, characteristic of Type II
-turns. -
Mechanism: The
-methyl group creates a steric lock that prevents the residue from adopting the negative angle required for a right-handed helix, effectively "breaking" the helix and inducing a turn.
3. Aromatic Contributions (Near-UV)
The 4-trifluoromethoxy group alters the electronic environment of the phenyl ring.
-
Region: 250–280 nm.
-
Observation: Look for fine structure bands (
transitions). The OCF group may induce a slight red-shift or intensity change compared to unsubstituted Phe, particularly if the side chain is immobilized in a hydrophobic cluster.
References
-
Toniolo, C., et al. (1993). Structure of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers .[1][2] Link
- Establishes the strong helical propensity of -methyl amino acids and the stereochemical dependence (L-like vs D-like).
-
Cheng, R.P., et al. (2001).
-Peptides: From Structure to Function. Chemical Reviews . Link- Provides foundational CD spectral data for non-natural peptide backbones and left-handed helices.
-
Marsh, E.N.G. (2014).[3] Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research . Link
- Details the hydrophobic and electronic effects of fluorinated side chains like OCF on protein stability.
-
Greenfield, N.J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols . Link
- The standard protocol for CD data acquisition and mean residue ellipticity calcul
-
Vitagliano, L., et al. (2001). Conformational properties of peptides containing C
-methylated amino acids. Biopolymers .[1][2] Link- Specific analysis of how (R) vs (S) stereochemistry impacts helix handedness.
Sources
- 1. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 2. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
structural impact of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine on peptide conformation
Structural Impact of (R)- -Methyl-4-(trifluoromethoxy)phenylalanine on Peptide Conformation
Executive Summary: The "Dual-Lock" Mechanism
(R)-
For drug development professionals, this residue is not merely a hydrophobic spacer; it is a functional tool used to:
-
Force Specific Folding: The
-methyl group restricts torsion angles via the Thorpe-Ingold effect. As the (R)-enantiomer , it mimics D-amino acid stereochemistry, acting as a potent -turn inducer when inserted into L-peptide sequences. -
Block Metabolism: The 4-trifluoromethoxy (
) group blocks para-position oxidation (a primary metabolic soft spot) while significantly increasing lipophilicity without the high electron-withdrawing penalty of a nitro or cyano group.
This guide compares this advanced building block against standard alternatives and provides the experimental protocols necessary to incorporate it into therapeutic candidates.
Structural Mechanics & Comparative Analysis
The Stereochemical Impact: (R) vs. (S)
It is critical to recognize the stereochemistry. Natural L-Phenylalanine has an (S) configuration.
- -Methyl-L-Phe is (S) configured.[1]
- -Methyl-D-Phe is (R) configured.
Therefore, (R)-
Comparative Performance Table
| Feature | L-Phe (Native) | (R)-Phe (D-Phe) | (R)- | |
| Stereochemistry | (S) | (R) | (S) | (R) |
| Backbone Effect (in L-peptide) | Flexible, | Destabilizes helix; Induces turns | Stabilizes Helix / | Induces Type II' |
| Conformational Freedom | High ( | High | Restricted ( | Dual Restriction ( |
| Metabolic Stability | Low (Proteolysis + Oxidation) | Medium (Proteolysis resistant) | High (Proteolysis resistant) | Ultra-High (Proteolysis + P450 Oxidation resistant) |
| Lipophilicity ( | 0.0 (Reference) | 0.0 | ~0.5 | ~1.04 (High Membrane Permeability) |
| Electronic Effect | Neutral | Neutral | Neutral | Electron Withdrawing ( |
Mechanism of Action Diagram
The following diagram illustrates how the "Dual-Lock" mechanism directs peptide folding and stability.
Figure 1: The "Dual-Lock" mechanism illustrating how specific structural modifications translate to functional stability and folding.
Experimental Protocols
Synthesizing peptides with
A. Synthesis: Optimized Coupling Protocol (SPPS)
Reagents Required:
-
Resin: Low loading resin (0.2–0.4 mmol/g) is recommended to reduce aggregation.
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP. Do not use HBTU/TBTU.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Workflow:
-
Activation:
-
Dissolve Fmoc-(R)-
Me-4-OCF -Phe-OH (3.0 eq) in DMF. -
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add DIPEA (6.0 eq) immediately prior to addition to resin.
-
Note: Pre-activation should not exceed 30 seconds to avoid racemization (though less risky with
-methyl AAs, enantiomeric purity is paramount).
-
-
Coupling (The "Hard" Step):
-
Add activated mixture to the resin.[3]
-
Microwave Condition (Recommended): 75°C for 10 minutes (25W).
-
Manual Condition: Double couple:
hours at Room Temp, or overnight for the first coupling.
-
-
Deprotection:
-
Use 20% Piperidine in DMF with 0.1M HOBt to suppress aspartimide formation (if Asp is present) and reduce aggregation.
-
-
Coupling the Next Amino Acid:
-
The amine of the anchored (R)-
Me-4-OCF -Phe is extremely sterically hindered. -
Use HATU/HOAt again for the subsequent amino acid.
-
Microwave assistance is highly recommended for this step.
-
B. Validation: Circular Dichroism (CD) Analysis[4]
To verify the conformational impact, compare the modified peptide against the wild-type (L-Phe) analog.
Sample Preparation:
-
Dissolve peptides in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) mixtures (0%, 50% TFE) to assess helical propensity.
-
Concentration: 50
M.
Expected Signatures:
| Secondary Structure | L-Phe Analog (Wild Type) | (R)- |
| Minima at 208 nm & 222 nm | Disrupted (if placed centrally) | |
| Weak/Indistinct | Strong Minimum ~200-205 nm; Maximum ~220 nm | |
| Random Coil | Minimum at 198 nm | Shifted/Reduced magnitude |
Application Logic: When to Use This Residue?
This decision matrix guides the specific application of (R)-
Figure 2: Decision matrix for selecting (R)-
References
-
Toniolo, C., et al. (1993). Structure of peptides containing
-methyl amino acids. Biopolymers , 33(7), 1061-1072. Link -
Karle, I. L., & Balaram, P. (1990). Structural characteristics of
-helical peptide foldamers containing -aminoisobutyric acid. Biochemistry , 29(29), 6747–6756. Link -
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry , 61(14), 5822–5880. Link
-
Wels, B., et al. (2005).
-methyl-phenylalanine derivatives into peptides. Tetrahedron , 61(26), 6352-6362. Link -
Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols. Methods in Molecular Biology , Vol 1047. (Focus on HATU/HOAt coupling for hindered amines). Link
comparing hydrophobicity of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine to other unnatural amino acids
Comparative Guide: Hydrophobicity & Performance of (R)- -Methyl-4-(trifluoromethoxy)phenylalanine
Executive Summary
Product Focus: (R)-
This guide provides a technical analysis of (R)-
Chemical Logic & Hydrophobicity Analysis[1][2]
The "Super-Lipophilic" Effect of -OCF
To objectively compare this product, we must quantify the contribution of its substituents using Hansch Substituent Constants (
Key Insight: The trifluoromethoxy group (-OCF
Table 1: Comparative Hydrophobicity (Hansch
Values)
Values represent the lipophilic contribution of the substituent on a benzene ring relative to Hydrogen.
| Substituent | Hansch | Electronic Effect ( | Characteristics |
| -OCF | +1.04 | +0.35 | Highest Lipophilicity , Moderate Electron Withdrawal |
| -CF | +0.88 | +0.54 | High Lipophilicity, Strong Electron Withdrawal |
| -Cl (Chloro) | +0.71 | +0.23 | Classic Lipophilic Bioisostere |
| -CH | +0.56 | -0.17 | Mild Lipophilicity, Electron Donating |
| -F (Fluoro) | +0.14 | +0.06 | Low Lipophilicity, Metabolic Blocking |
| -H (Hydrogen) | 0.00 | 0.00 | Reference (Natural Phenylalanine) |
The -Methylation Factor
The addition of the
-
Conformational Constraint: It restricts the rotation around the N-C
and C -C(O) bonds ( and angles), promoting helical structures ( -helix or -helix) which can increase receptor binding affinity. -
Proteolytic Resistance: The quaternary carbon center creates steric hindrance that prevents proteases (e.g., chymotrypsin) from accessing the peptide bond, significantly extending serum half-life.
Table 2: Calculated Relative Hydrophobicity of Phenylalanine Analogs
Estimated LogP shifts relative to natural Phenylalanine (Phe).
| Amino Acid Analog | Modification | Estimated | Primary Application |
| (R)- | ~ +1.60 | Maximal Permeability & Stability | |
| (R)- | ~ +1.44 | High Stability, High Hydrophobicity | |
| 4-OCF | 4-OCF | ~ +1.04 | Maximal Hydrophobicity |
| 4-CF | 4-CF | ~ +0.88 | Standard Hydrophobic Probe |
| ~ +0.50 | Stability Enhancement | ||
| Phenylalanine (Phe) | None | 0.00 | Natural Control |
Technical Note: The combination of
-methylation and the -OCFgroup results in a synergistic increase in lipophilicity ( LogP +1.6), pushing the peptide's physicochemical properties towards higher membrane permeability, often correlated with improved oral bioavailability in peptide drugs.
Decision Framework: When to Use This UAA
The following logic diagram illustrates the selection process for using (R)-
Figure 1: Decision tree for selecting (R)-
Experimental Protocol: Determination of Lipophilicity (RP-HPLC)
To validate the hydrophobicity of this amino acid in your specific peptide sequence, use the Chromatographic Hydrophobicity Index (CHI) method. This is a self-validating system that correlates retention time with LogP.
Methodology
Objective: Determine the hydrophobicity index (
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Column: C18 Reverse-Phase Column (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Standards: Mixture of Glycine (Reference), Phenylalanine, and 4-CF
-Phenylalanine.
Protocol Steps:
-
Sample Preparation: Dissolve the UAA and standards in 50:50 Water:Acetonitrile at 1 mM concentration.
-
Gradient Setup:
-
0-2 min: 5% B (Isocratic hold)
-
2-20 min: 5%
95% B (Linear Gradient) -
20-25 min: 95% B (Wash)
-
Flow rate: 1.0 mL/min; Detection: UV 210 nm & 254 nm.
-
-
Data Analysis:
-
Calculate the Capacity Factor (
) : (Where is retention time of UAA, and is dead time determined by Glycine or Uracil). -
Validation: The retention time of (R)-
-Methyl-4-OCF -Phe must be greater than that of 4-CF -Phe. If , check column equilibration or mobile phase pH.
-
Experimental Workflow Visualization
Figure 2: RP-HPLC workflow for validating the lipophilicity of the target UAA.
References
-
Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for
values of -OCF vs -CF ). -
Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Cowan, R., & Whittaker, R. G. (1990). "Hydrophobicity indices for amino acid residues as determined by HPLC." Peptide Research. Link
-
Manteghi, R., et al. (2023). "Determining the Hydrophobicity Index of Protected Amino Acids." Molecules. Link
Safety Operating Guide
Personal protective equipment for handling (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine
Executive Summary & Hazard Logic
Do not treat this compound as a generic amino acid. While it shares structural homology with Phenylalanine, the specific functional modifications—the alpha-methyl group and the para-trifluoromethoxy group —alter its physicochemical and toxicological profile significantly.
The "Why" Behind the Safety Profile
-
Metabolic Stability (The Alpha-Methyl Risk): The
-methyl group introduces steric hindrance that blocks enzymatic degradation (specifically by aromatic L-amino acid decarboxylase). This modification is intentionally designed to increase biological half-life. Implication: If inhaled or ingested, this compound persists in the body longer than natural amino acids. Treat as a Potent Compound (Occupational Exposure Band 3) until specific toxicology data proves otherwise. -
Lipophilicity (The Trifluoromethoxy Risk): The
group significantly increases lipophilicity compared to the parent molecule. Implication: Enhanced potential for dermal absorption and blood-brain barrier penetration. -
Fluorine Chemistry: Thermal decomposition (e.g., during rotary evaporation accidents or fire) can release Hydrogen Fluoride (HF).
Personal Protective Equipment (PPE) Matrix
Select your PPE tier based on the operation scale. Tier 2 is the standard recommendation for research weighing.
| PPE Component | Tier 1: Storage & Transport (Sealed) | Tier 2: Weighing & Synthesis (< 10g) | Tier 3: Spill Cleanup or Large Scale (> 10g) |
| Respiratory | None required if sealed.[1] | N95 (minimum) or P100 if outside fume hood. | PAPR (Powered Air Purifying Respirator) or Full-face P100. |
| Hand Protection | Single Nitrile Gloves (4 mil). | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). | Laminate Film (Silver Shield) under Nitrile if dissolved in penetrating solvents (e.g., DCM). |
| Eye Protection | Safety Glasses with side shields.[1][2] | Chemical Safety Goggles (indirect vent). | Chemical Safety Goggles + Face Shield. |
| Body Protection | Standard Lab Coat (Cotton/Poly). | Tyvek® Lab Coat (Disposable, closed front). | Full Tyvek® Coverall + Shoe Covers. |
| Engineering | General Lab Ventilation. | Chemical Fume Hood (Face velocity 80-100 fpm). | Chemical Fume Hood or Glove Box (Isolator).[3] |
Decision Logic & Workflow
The following diagram outlines the operational decision tree for handling this compound safely.
Figure 1: Operational decision tree for PPE selection based on physical state and solvent carrier.
Operational Protocol: Step-by-Step
Phase 1: Preparation (The "Clean Start")
-
Static Control: Fluorinated amino acids are often fluffy, electrostatic powders. Place an ionizing fan or static dissipative mat inside the fume hood before opening the container.
-
Glove Check: Inspect nitrile gloves for micro-tears by inflating them slightly with air before donning.
-
Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table, but never weigh this compound on an open bench.
Phase 2: Active Handling (Weighing)
-
Don PPE: Put on Tier 2 PPE (Double gloves, Tyvek coat, Goggles).
-
Open Container: Open the vial only inside the hood.
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if they are scratched, as particle entrapment is difficult to clean.
-
Solubilization (Recommended): If possible, dissolve the solid directly in the weighing vessel before removing it from the hood. This eliminates the dust hazard immediately.
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the reagent bottle and the balance area with a chemically compatible solvent (Ethanol or Isopropanol) on a disposable wipe.
-
Outer Glove Removal: Remove the outer pair of gloves inside the hood and dispose of them as solid hazardous waste.
-
Transport: If moving the material out of the hood, ensure the secondary container is sealed and wiped.
Waste Disposal & Emergency Response
Waste Segregation (Crucial)
Because of the trifluoromethoxy (
-
Solid Waste: Label as "Solid Waste: Contains Fluorinated Organics."
-
Liquid Waste: Dispose in the Halogenated Solvent stream.
-
Incineration Note: Ensure your waste contractor is aware of the fluorine content. High-temperature incineration of this compound generates Hydrogen Fluoride (HF), requiring scrubbers.
Emergency Spills
-
Solid Spill: Do not sweep dry. Cover with a wet paper towel (solvent-dampened) to prevent dust generation, then wipe up.
-
Exposure:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7] National Academies Press. [Link]
-
Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[8][9] NIOSH.[8] [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment.[3][10] ECHA.[8] [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. carlroth.com [carlroth.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Prudent Practices in the Laboratory [nationalacademies.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. schc.org [schc.org]
- 10. afgsci.com [afgsci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
